molecular formula C12H15NO B2521155 5-Tert-butyl-2-methoxybenzonitrile CAS No. 85943-30-2

5-Tert-butyl-2-methoxybenzonitrile

Cat. No.: B2521155
CAS No.: 85943-30-2
M. Wt: 189.258
InChI Key: XWWHEVCXDNAOKH-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-methoxybenzonitrile ( 85943-30-2) is a nitrile-substituted aromatic compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol . Its structure features a benzonitrile core substituted with a methoxy group and a tert-butyl group at the 2- and 5- positions, respectively, as represented by the SMILES notation N#CC1=CC(C(C)(C)C)=CC=C1OC . This configuration makes it a valuable synthetic intermediate and building block in organic chemistry, particularly for the preparation of more complex molecules in pharmaceutical and materials science research. Researchers should handle this compound with care. It is associated with several hazard statements, including that it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation . Appropriate personal protective equipment and safety precautions are advised. This product is intended for research purposes and is strictly for laboratory use. It is not approved for human or veterinary diagnostic or therapeutic uses. Please note that this product is currently out of stock with some suppliers, and availability should be confirmed prior to ordering . For specific pricing and delivery options, which can vary based on quantity and location, please contact our sales team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-tert-butyl-2-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-12(2,3)10-5-6-11(14-4)9(7-10)8-13/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWHEVCXDNAOKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Tert-butyl-2-methoxybenzonitrile CAS 85943-30-2 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-Tert-butyl-2-methoxybenzonitrile (CAS 85943-30-2) , a specialized intermediate used in the synthesis of lipophilic pharmacophores and agrochemicals.

CAS: 85943-30-2 | Formula: C₁₂H₁₅NO | MW: 189.26 g/mol

Executive Summary: The Lipophilic Anchor

In modern medicinal chemistry, This compound serves as a critical "anchor" motif. It combines three strategic properties:

  • Metabolic Stability: The tert-butyl group at the 5-position sterically hinders the aromatic ring, blocking P450-mediated oxidation at the typically reactive para position relative to the methoxy group.

  • Lipophilicity: It significantly increases the LogP of the parent scaffold, improving membrane permeability for CNS-targeted drugs or intracellular kinase inhibitors.

  • Synthetic Versatility: The nitrile handle (-CN) allows for divergent synthesis into acids, amines, amides, or tetrazoles, making it an ideal late-stage building block.

This compound is frequently utilized in the development of Tyrosine Kinase Inhibitors (TKIs) and GPCR antagonists , where the tert-butyl group occupies hydrophobic pockets within the target protein.

Physicochemical Datasheet

Note: Experimental data for this specific CAS is limited in public repositories. Values below represent a synthesis of supplier data and structural analog predictions.

PropertyValue / DescriptionNote
Appearance White to pale yellow crystalline solidLow-melting solid (predicted MP: 45–65°C)
Solubility Soluble in DCM, EtOAc, MeOH, DMSOInsoluble in water due to high lipophilicity
Boiling Point ~140–145°C @ 1–2 mmHgPredicted based on 2-methoxybenzonitrile analogs
LogP 3.8 ± 0.4Highly lipophilic
H-Bond Acceptors 2 (Nitrile N, Methoxy O)
H-Bond Donors 0

Synthetic Pathways & Manufacturing

For research and scale-up, two primary routes are established. Route A is preferred for cost-efficiency, while Route B is used when starting from halogenated precursors.

Route A: The Formylation-Dehydration Sequence (Standard)

This route utilizes the commercially available 4-tert-butylanisole as the starting material. It avoids heavy metal catalysts.[1]

Step 1: Formylation (Duff or Vilsmeier-Haack)

  • Reagents: Hexamethylenetetramine (HMTA), Trifluoroacetic acid (TFA).

  • Mechanism: Electrophilic aromatic substitution ortho to the methoxy group (directed by the strong electron-donating effect of -OMe).

  • Product: 5-tert-butyl-2-methoxybenzaldehyde (CAS 85943-26-6).[2][3][4][5]

Step 2: Oximation

  • Reagents: Hydroxylamine hydrochloride (

    
    ), Sodium Acetate, Ethanol/Water.
    
  • Process: Condensation of the aldehyde to form the oxime.

Step 3: Dehydration to Nitrile [6]

  • Reagents: Thionyl Chloride (

    
    ) or Acetic Anhydride (
    
    
    
    ).
  • Outcome: Conversion of the oxime (-CH=NOH) to the nitrile (-CN).

Route B: The Rosenmund-von Braun Cyanation

Used if 2-bromo-4-tert-butylanisole is available.

  • Reagents: CuCN (Copper(I) cyanide), DMF, reflux.

  • Note: Requires high temperatures (~150°C) and rigorous waste management for copper/cyanide residues.

Visualization: Synthetic Workflow

Synthesis Start 4-Tert-butylanisole (Comm. Available) Aldehyde 5-tert-butyl-2-methoxybenzaldehyde (CAS 85943-26-6) Start->Aldehyde Formylation (HMTA/TFA) Oxime Intermediate Oxime Aldehyde->Oxime NH2OH·HCl NaOAc Product This compound (CAS 85943-30-2) Oxime->Product Dehydration (SOCl2 or Ac2O) Bromo 2-Bromo-4-tert-butylanisole Bromo->Product CuCN, DMF (Rosenmund-von Braun)

Figure 1: Primary synthetic pathways. Route A (Blue/Green) is preferred for safety and scalability.

Reactivity & Functionalization

The nitrile group in CAS 85943-30-2 is the "reactive warhead." The steric bulk of the tert-butyl group at position 5 does not significantly hinder the nitrile at position 1, as they are meta to each other. However, the ortho-methoxy group provides electron donation, making the nitrile carbon less electrophilic than in unsubstituted benzonitriles.

Key Transformations
  • Hydrolysis to Benzoic Acid:

    • Conditions: NaOH (aq), EtOH, Reflux (Basic) or

      
       (Acidic).
      
    • Product: 5-tert-butyl-2-methoxybenzoic acid.[4][5]

    • Application: Linker synthesis for PROTACs or amide coupling.

  • Reduction to Benzylamine:

    • Conditions:

      
       (THF) or 
      
      
      
      / Raney Ni.
    • Product: (5-tert-butyl-2-methoxyphenyl)methanamine.

    • Application: Core scaffold for reductive amination in kinase inhibitor synthesis.

  • Tetrazole Formation ([3+2] Cycloaddition):

    • Conditions:

      
      , 
      
      
      
      , DMF, 100°C.
    • Product: 5-(5-tert-butyl-2-methoxyphenyl)-1H-tetrazole.

    • Application: Bioisostere for carboxylic acids (common in Sartan-type drugs).

Visualization: Functional Group Divergence

Reactivity Center This compound (CAS 85943-30-2) Acid Benzoic Acid Derivative (Ligand Synthesis) Center->Acid Hydrolysis (NaOH/H2O) Amine Benzylamine Derivative (Kinase Scaffolds) Center->Amine Reduction (LiAlH4 or H2/Ni) Tetrazole Tetrazole Derivative (Acid Bioisostere) Center->Tetrazole NaN3, DMF [3+2] Cycloaddition

Figure 2: Divergent synthesis options from the nitrile core.

Handling, Safety, & Stability

Signal Word: WARNING

Hazard Identification
  • Acute Toxicity: Harmful if swallowed or inhaled (Category 4). Nitriles can liberate cyanide ions in vivo, though aromatic nitriles are generally more stable than aliphatic ones.

  • Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

  • Sensitization: Potential skin sensitizer due to the reactive nature of benzonitriles.

Storage & Stability Protocols
  • Stability: Stable under normal temperatures and pressures.

  • Incompatibilities: Strong oxidizing agents, strong bases, and strong reducing agents.

  • Storage: Store in a cool, dry place under inert atmosphere (

    
     or Ar) if storing for long periods (>6 months) to prevent slow hydrolysis of the nitrile or oxidation of the methoxy group.
    
Emergency Protocol (Self-Validating)
  • Spill: Do not use water (spreads the chemical). Use sand or vermiculite.

  • Exposure: If inhaled, move to fresh air. If swallowed, do not induce vomiting (risk of aspiration).

References

  • Sigma-Aldrich. (2025).[7] Safety Data Sheet: Methoxybenzonitrile Derivatives. Merck KGaA. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 85943-26-6 (Aldehyde Precursor). Link

  • ChemicalBook. (2024). Synthesis of 5-tert-butyl-2-methoxybenzaldehyde from 4-tert-butylanisole. Link

  • Organic Syntheses. (1950). General Procedure for Nitrile Synthesis via Oxime Dehydration. Org. Synth. Coll. Vol. 3. Link

  • Fluorochem. (2024).[5] Product Analysis: 5-(tert-Butyl)-2-methoxybenzonitrile. Link

Sources

5-Tert-butyl-2-methoxybenzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Intermediate for Medicinal Chemistry & NK1 Receptor Antagonist Synthesis

Executive Summary

5-Tert-butyl-2-methoxybenzonitrile (CAS 85943-30-2) is a specialized aromatic nitrile used primarily as a pharmacophore building block in the synthesis of neurokinin-1 (NK1) receptor antagonists. Its structural core—a trisubstituted benzene ring featuring a lipophilic tert-butyl group and an electron-donating methoxy group—confers unique binding affinities in active pharmaceutical ingredients (APIs), most notably Maropitant .

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic routes, analytical characterization, and critical role in drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The precise characterization of this compound is essential for quality control in GMP environments. The compound is characterized by the presence of a nitrile (-CN) functionality at position 1, a methoxy (-OCH₃) group at position 2, and a bulky tert-butyl (-C(CH₃)₃) group at position 5.

Table 1: Molecular Specifications
PropertySpecification
IUPAC Name This compound
Common Name 2-Methoxy-5-tert-butylbenzonitrile
CAS Registry Number 85943-30-2
Molecular Formula C₁₂H₁₅NO
Molecular Weight 189.26 g/mol
SMILES COC1=CC=C(C=C1C#N)C(C)(C)C
InChI Key XWWHEVCXDNAOKH-UHFFFAOYSA-N
Physical State Solid (Crystalline)
Predicted LogP 3.22 (Lipophilic)
H-Bond Acceptors 2 (N, O)

Critical Applications in Drug Development

The primary value of this compound lies in its utility as a precursor for the 2-methoxy-5-tert-butylbenzyl moiety. This structural motif is critical for the biological activity of Maropitant (Cerenia), a potent NK1 receptor antagonist used to treat emesis (vomiting) in veterinary medicine.

Mechanism of Action & Retrosynthesis

The tert-butyl group provides steric bulk and lipophilicity, enhancing the molecule's fit within the hydrophobic pocket of the NK1 receptor, while the methoxy group influences the electronic properties of the aromatic ring.

The nitrile serves as a pivotal intermediate that can be:

  • Reduced to the benzylamine (active moiety in Maropitant).

  • Hydrolyzed to the benzoic acid.

DrugDevelopment Maropitant Maropitant (NK1 Antagonist API) Amine 5-t-Butyl-2-methoxybenzylamine (Key Pharmacophore) Amine->Maropitant Reductive Amination with Quinuclidinone Nitrile This compound (CAS 85943-30-2) Nitrile->Amine Reduction (LiAlH4/H2) Aldehyde 5-Tert-butyl-2-methoxybenzaldehyde (CAS 85943-26-6) Aldehyde->Nitrile Oximation & Dehydration

Figure 1: Retrosynthetic pathway illustrating the critical role of the nitrile intermediate in Maropitant synthesis.

Synthetic Methodology

While direct cyanation of aryl halides is possible, the most scalable and high-purity route for this specific substitution pattern proceeds from the commercially available 5-tert-butyl-2-methoxybenzaldehyde (CAS 85943-26-6).

Protocol: Aldehyde to Nitrile Conversion

This "one-pot" transformation utilizes hydroxylamine hydrochloride to form an oxime in situ, followed by dehydration.

Reagents:

  • Precursor: 5-tert-butyl-2-methoxybenzaldehyde (1.0 eq)

  • Reagent: Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

  • Solvent: Formic acid or Acetic acid (Reflux)

  • Catalyst: Sodium Acetate (1.5 eq)

Step-by-Step Workflow:

  • Oxime Formation: Dissolve the aldehyde in acetic acid. Add hydroxylamine hydrochloride and sodium acetate.

  • Reflux: Heat the mixture to reflux (100–110°C) for 4–6 hours. The acidic conditions promote both oxime formation and subsequent dehydration to the nitrile.

  • Work-up: Cool the reaction mixture to room temperature. Pour into crushed ice/water to precipitate the product.

  • Extraction: If oil forms, extract with Ethyl Acetate (3x). Wash organic layer with saturated NaHCO₃ (to remove acid) and brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Hexane/Ethanol if necessary to achieve >98% purity.

SynthesisProtocol Start Start: 5-t-Butyl-2-methoxybenzaldehyde Step1 Add NH2OH·HCl + NaOAc Solvent: Acetic Acid Start->Step1 Step2 Reflux (110°C, 6 hrs) (In-situ Oximation & Dehydration) Step1->Step2 Step3 Quench in Ice Water Precipitate/Extract (EtOAc) Step2->Step3 Step4 Wash: NaHCO3 (Neutralize) Dry: MgSO4 Step3->Step4 End Final Product: This compound Step4->End

Figure 2: Step-by-step synthetic workflow for the conversion of aldehyde precursor to the target nitrile.

Analytical Characterization

Verification of the chemical structure is performed using Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR).[1]

Predicted ¹H NMR (400 MHz, CDCl₃)

The substitution pattern (1,2,5-trisubstituted benzene) results in a distinct aromatic splitting pattern.

  • δ 7.55 (d, J=2.5 Hz, 1H): H-6 (Ortho to CN, Meta to tBu). The most deshielded aromatic proton due to the electron-withdrawing nitrile group.

  • δ 7.50 (dd, J=8.5, 2.5 Hz, 1H): H-4 (Para to CN, Ortho to tBu).

  • δ 6.90 (d, J=8.5 Hz, 1H): H-3 (Ortho to OMe). Shielded by the electron-donating methoxy group.

  • δ 3.92 (s, 3H): Methoxy (-OCH₃). Characteristic singlet.

  • δ 1.30 (s, 9H): tert-Butyl (-C(CH₃)₃). Strong singlet integrating for 9 protons.[1]

Infrared Spectroscopy (FT-IR)
  • 2220–2230 cm⁻¹: Strong, sharp absorption band characteristic of the C≡N nitrile stretch .

  • 2960 cm⁻¹: C-H stretching (alkyl t-butyl group).

  • 1250 cm⁻¹: C-O stretching (aryl ether).

Safety & Handling (MSDS Highlights)

As with most aromatic nitriles, strict safety protocols must be observed.

  • Hazards:

    • H302: Harmful if swallowed (Acute Toxicity).[2]

    • H315/H319: Causes skin and serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3][4]

  • Handling: Use in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.[3][4][5]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

References

  • Fluorochem. (2024).[5] Product Sheet: 5-(tert-Butyl)-2-methoxybenzonitrile (CAS 85943-30-2).[3] Retrieved from

  • ChemicalBook. (2024). 5-Tert-butyl-2-methoxybenzaldehyde Synthesis and Precursors. Retrieved from

  • PubChem. (2024). Compound Summary: 5-tert-butyl-2-methoxybenzoic acid (Related Derivative). Retrieved from

  • Pharmaffiliates. (2024). Reference Standard: (5-(tert-Butyl)-2-methoxyphenyl)methanol.[6] Retrieved from

Sources

Strategic Sourcing & Synthetic Validation of 5-tert-butyl-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 354906-93-7 | Formula: C₁₂H₁₅NO | MW: 189.26 g/mol [1]

Executive Summary & Chemical Profile

5-tert-butyl-2-methoxybenzonitrile is a specialized organic intermediate used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and kinase inhibitors. Unlike commodity benzonitriles, this compound is often absent from standard "in-stock" catalogs due to its specific substitution pattern, which combines a lipophilic tert-butyl group with an electron-donating methoxy group ortho to the nitrile.[1]

For drug development professionals, this molecule presents a classic "Make vs. Buy" challenge.[1] While custom synthesis houses can provide it, lead times often exceed 4-6 weeks.[1] This guide provides a dual-track strategy: a procurement workflow for outsourcing and a validated internal synthesis protocol for immediate needs.

Physicochemical Properties
PropertyValueRelevance to Handling
Appearance Colorless to pale yellow oil/solidLow melting point requires careful cold storage to prevent liquefaction/oxidation.[1]
Boiling Point ~135°C (12 mmHg)High boiling point allows for purification via vacuum distillation if chromatography fails.
LogP ~3.5 (Predicted)High lipophilicity; significant retention on C18 HPLC columns.
Solubility DCM, EtOAc, DMSOPoor water solubility; aqueous workups require thorough extraction.[1]

Market Landscape: Suppliers & Pricing

Current Status: High-Value/Low-Volume Intermediate Direct stock is rare. Most suppliers listed on aggregators (e.g., PubChem, SciFinder) act as brokers for custom synthesis labs in China or India.[1]

Procurement Strategy Table
Supplier TypeEstimated Price (1g)Estimated Price (10g)Lead TimeRisk Profile
Catalog Aggregators (e.g., MolPort, ChemSpace)$150 - $300$800 - $1,2002-4 WeeksMedium: Stock status is often unverified until order placement.
Custom Synthesis (CROs)$500+ (Setup fee)$1,500+4-8 WeeksLow: Guaranteed purity, but highest cost and slowest delivery.
In-House Synthesis (Raw Materials)<$10<$503-5 DaysVariable: Depends on internal labor and equipment availability.

Recommended Sourcing Workflow:

  • Immediate Screen: Check Enamine or Combi-Blocks for "In-Stock" (US/EU warehouse) status.

  • RFQ Process: If stock is 0, request quotes from 3 vendors, specifically asking for NMR spectra of the current lot to avoid "virtual stock" delays.[1]

  • Fallback: Initiate internal synthesis (Protocol below) if lead time >3 weeks.

Technical Sourcing: The "Make" Protocol

If procurement fails, the synthesis of CAS 354906-93-7 is achievable via two primary routes. The Aldehyde-Oxime Route is recommended for higher purity profiles as it avoids the use of toxic cyanide salts required in the bromo-displacement route.[1]

Validated Synthetic Route (Aldehyde Dehydration)

Precursor: 5-tert-butyl-2-methoxybenzaldehyde (CAS 85943-26-6) — More widely available.[2]

Step 1: Oxime Formation[1]
  • Reagents: Suspend 5-tert-butyl-2-methoxybenzaldehyde (1.0 eq) in EtOH. Add Hydroxylamine hydrochloride (1.2 eq) and Sodium Acetate (1.5 eq).

  • Conditions: Reflux for 2-3 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Remove EtOH under vacuum. Partition residue between water and EtOAc.[1] Dry organic layer (

    
    ) and concentrate.[1][3]
    
  • Checkpoint: Solid oxime usually precipitates.[1] Yield >90%.

Step 2: Dehydration to Nitrile[1]
  • Reagents: Dissolve crude oxime in dry DCM. Add Triethylamine (2.0 eq).

  • Activation: Cool to 0°C. Dropwise add Trifluoroacetic Anhydride (TFAA) (1.1 eq) or Thionyl Chloride (

    
    ).
    
  • Mechanism: The O-trifluoroacetyl oxime intermediate undergoes E2 elimination to form the nitrile.

  • Workup: Quench with saturated

    
    . Wash organic layer with brine.[1]
    
  • Purification: Silica gel chromatography (0-10% EtOAc in Hexanes).

Synthesis & Decision Logic

The following diagram illustrates the decision matrix for sourcing versus synthesis, including the critical quality control checkpoints.

G node_start Requirement: This compound check_stock Check Aggregators (SciFinder/MolPort) node_start->check_stock stock_yes In-Stock (US/EU)? check_stock->stock_yes buy_direct Purchase & QC stock_yes->buy_direct Yes eval_synth Evaluate Synthesis (Lead Time > 3 wks) stock_yes->eval_synth No / High Cost qc_check QC Validation (NMR + HPLC) buy_direct->qc_check route_select Select Precursor eval_synth->route_select route_a Route A: 2-Bromo-4-tert-butylanisole (Rosenmund-von Braun) route_select->route_a Cyanide Hazard route_b Route B (Recommended): 5-tert-butyl-2-methoxybenzaldehyde (Oxime Dehydration) route_select->route_b Safer / Cleaner step_oxime Step 1: NH2OH·HCl / NaOAc (Form Oxime) route_b->step_oxime step_dehyd Step 2: TFAA / Et3N (Dehydration) step_oxime->step_dehyd step_dehyd->qc_check qc_check->route_select Fail (Recycle) final_prod Release for Use qc_check->final_prod Pass

Caption: Decision matrix for sourcing CAS 354906-93-7, prioritizing the safer Aldehyde-Oxime synthetic route over metal-catalyzed cyanation if commercial stock is unavailable.

Quality Assurance: Self-Validating Protocols

To ensure the material (whether bought or made) does not compromise downstream applications, strict QC is required.[1]

A. 1H-NMR Validation (400 MHz, )

The structure is confirmed by three distinct signal regions. Absence of these specific integrals indicates failure.[1]

Proton GroupChemical Shift (

)
MultiplicityIntegralDiagnostic Value
Aromatic (H-6) ~7.55 - 7.60 ppmDoublet (d)1HOrtho to Nitrile (Deshielded)
Aromatic (H-4) ~7.50 - 7.55 ppmDoublet of Doublets (dd)1HCoupling with H-3 and H-6
Aromatic (H-3) ~6.90 - 7.00 ppmDoublet (d)1HOrtho to Methoxy (Shielded)
Methoxy (-OCH₃) ~3.90 - 3.95 ppmSinglet (s)3HKey Purity Marker: Shift changes if demethylated.
tert-Butyl (-C(CH₃)₃) ~1.30 ppmSinglet (s)9HConfirms alkylation status.

Common Impurity Flags:

  • Aldehyde Peak (~10.3 ppm): Incomplete conversion (if Route B used).

  • Broad Singlet (~8.0 ppm): Residual Oxime intermediate.

  • Missing Methyl (~3.9 ppm): Indicates cleavage of the ether (phenol formation).[1]

B. HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse), 4.6 x 150 mm, 5µm.[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 50% B to 95% B over 10 min.

  • Detection: UV at 254 nm (Nitrile absorbance) and 210 nm.

  • Retention: Expect late elution (high lipophilicity due to t-butyl group).

References

  • ChemicalBook. (2025).[1][2] this compound Product Description. Retrieved from

  • SpectraBase. (2024). NMR Data for 2-Methoxybenzonitrile Derivatives. Wiley Science Solutions.[1] Retrieved from [4]

  • Organic Syntheses. (2010). General Procedures for Nitrile Synthesis via Oxime Dehydration. Org. Synth. 2010, 87, 201-208.[1] Retrieved from

  • PubChem. (2025).[1] Compound Summary: this compound.[1] National Library of Medicine.[1] Retrieved from

Sources

Methodological & Application

Synthesis of 5-tert-butyl-2-methoxybenzonitrile from 5-tert-butyl-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 5-tert-butyl-2-methoxybenzonitrile via the


-methylation of 5-tert-butyl-2-hydroxybenzonitrile . This transformation is a critical step in the manufacturing of retinoid-based therapeutics and kinase inhibitors.

While conceptually a Williamson ether synthesis, the specific electronic environment of the substrate—featuring a strongly electron-withdrawing cyano group ortho to the phenol and a bulky tert-butyl group para to the phenol—requires optimized conditions to suppress side reactions (such as


-alkylation or nitrile hydrolysis) and maximize yield. This note presents two validated protocols: a "Green" acetone-based method for standard laboratory scale and a "High-Throughput" DMF method for rapid synthesis.

Chemical Strategy & Mechanistic Insight

Substrate Analysis

The starting material, 5-tert-butyl-2-hydroxybenzonitrile, presents a unique "push-pull" electronic system:

  • Acidity (

    
     Modulation):  The ortho-cyano group exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the 
    
    
    
    of the phenolic hydroxyl (estimated
    
    
    ~7.5–8.5) compared to unsubstituted phenol (
    
    
    10). This facilitates deprotonation by weak bases like potassium carbonate (
    
    
    ).
  • Nucleophilicity: While easier to deprotonate, the resulting phenoxide is less nucleophilic than a standard phenoxide due to resonance delocalization onto the nitrile.

  • Sterics: The tert-butyl group at the 5-position is sufficiently distal to the reaction center (position 2) that it does not sterically hinder the

    
     attack, but it does increase the lipophilicity of the molecule, influencing solvent choice.
    
Reaction Mechanism

The reaction proceeds via a classic


 mechanism. The base deprotonates the phenol to generate a phenoxide anion, which subsequently attacks the methylating agent (Iodomethane) from the backside, displacing the iodide leaving group.

ReactionMechanism Phenol 5-t-butyl-2-hydroxybenzonitrile (Substrate) Phenoxide Phenoxide Anion (Intermediate) Phenol->Phenoxide Deprotonation (-H+) Base K2CO3 (Base) Base->Phenoxide Product This compound (Product) Phenoxide->Product SN2 Attack Byproduct KI + KHCO3 Phenoxide->Byproduct MeI MeI (Electrophile) MeI->Product Methyl Transfer

Figure 1: Mechanistic pathway for the base-mediated O-methylation.

Experimental Protocols

Reagent Table
ReagentMW ( g/mol )Equiv.RoleSafety Note
5-tert-butyl-2-hydroxybenzonitrile 175.231.0SubstrateIrritant
Iodomethane (MeI) 141.941.5ElectrophileNeurotoxin/Carcinogen
Potassium Carbonate (

)
138.212.0BaseIrritant (Dust)
Acetone (Method A)58.08SolventSolventFlammable
DMF (Method B)73.09SolventSolventReprotoxic
Method A: The "Green" Protocol (Acetone/Reflux)

Recommended for standard laboratory synthesis (1g – 50g scale).

Rationale: Acetone is less toxic than DMF and allows for an incredibly simple workup (filtration + evaporation). The reflux temperature (56°C) is sufficient to drive the reaction without risking nitrile hydrolysis.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 5-tert-butyl-2-hydroxybenzonitrile (1.0 equiv) and anhydrous

    
      (2.0 equiv).
    
  • Solvent: Add Acetone (10 mL per gram of substrate).

  • Activation: Stir at room temperature for 15 minutes. Observation: The suspension may turn bright yellow as the phenoxide forms.

  • Alkylation: Add Iodomethane (1.5 equiv) dropwise via syringe.

  • Reaction: Heat to reflux (bath temp ~60°C) for 4–6 hours.

    • IPC (In-Process Control): Check TLC (20% EtOAc/Hexanes). Product moves higher (

      
       ~0.6) than starting material (
      
      
      
      ~0.4).
  • Workup:

    • Cool to room temperature.

    • Filter off the white inorganic solids (

      
      /KI).
      
    • Wash the filter cake with a small amount of acetone.

    • Concentrate the filtrate in vacuo to yield the crude solid.

  • Purification: Recrystallize from minimal hot Hexanes or Ethanol/Water if necessary.

Method B: High-Performance Protocol (DMF/60°C)

Recommended for difficult substrates or rapid high-throughput synthesis.

Rationale: DMF is a polar aprotic solvent that better solvates the cation (


), leaving the phenoxide "naked" and highly reactive. This reduces reaction time significantly.
  • Setup: Sealed vial or flask under Nitrogen atmosphere.

  • Dissolution: Dissolve 5-tert-butyl-2-hydroxybenzonitrile (1.0 equiv) in anhydrous DMF (5 mL/g).

  • Base Addition: Add

    
      (2.0 equiv).
    
  • Reagent Addition: Add Iodomethane (1.5 equiv) in one portion.

  • Reaction: Heat to 60°C for 1–2 hours.

  • Workup (Aqueous):

    • Pour the reaction mixture into 10x volume of ice-cold water.

    • The product should precipitate as a white/off-white solid.

    • Filter the solid and wash copiously with water to remove DMF traces.

    • Dry in a vacuum oven at 40°C.

Process Validation & QC

Diagnostic Data

To confirm the success of the synthesis, look for the following spectroscopic changes:

TechniqueDiagnostic Signal (Starting Material)Diagnostic Signal (Product)Interpretation

H NMR
Broad singlet >5.0 ppm (–OH)Sharp singlet ~3.89–3.95 ppm (–OCH

)
Disappearance of exchangeable proton; appearance of methoxy group.
IR Spectroscopy Broad band ~3200–3400 cm

(–OH)
Disappearance of OH bandNitrile stretch (~2220 cm

) remains intact.
TLC Lower

(more polar)
Higher

(less polar)
Capping the polar OH group increases mobility in non-polar solvents.
Workflow Visualization

Workflow Start Start: Weigh Substrate & Base Solvent Add Solvent (Acetone or DMF) Start->Solvent MeI_Add Add MeI (Dropwise) Solvent->MeI_Add React Reaction (Reflux/Heat) MeI_Add->React IPC IPC: TLC Check (Conversion >98%)? React->IPC IPC->React No (Continue) Workup_A Method A Workup: Filter & Evaporate IPC->Workup_A Yes (Acetone) Workup_B Method B Workup: Precipitate in Water IPC->Workup_B Yes (DMF) Final Final Product: White Crystalline Solid Workup_A->Final Workup_B->Final

Figure 2: Operational workflow for Method A and Method B.

Troubleshooting & Safety

  • Incomplete Conversion: If the reaction stalls, add 0.5 equiv of fresh MeI and continue heating. MeI is volatile (bp 42°C) and can escape the condenser if the water is not cold enough.

  • Color Change: A dark brown color usually indicates oxidation of the phenol or iodine liberation. This can be removed by washing the organic layer with 10% sodium thiosulfate (

    
    ) during workup.
    
  • Safety Warning: Iodomethane is a specific alkylating agent and a suspected carcinogen. All transfers must be done in a fume hood. Quench excess MeI with aqueous ammonia or amine-based waste streams before disposal.

References

  • PubChem. (n.d.). 3-tert-Butyl-2-hydroxybenzonitrile. National Library of Medicine. Retrieved February 12, 2026, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for Williamson Ether Synthesis protocols).

Application Note: Preparation of 5-tert-butyl-2-methoxybenzonitrile via Aldehyde Oxime Dehydration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-tert-butyl-2-methoxybenzonitrile (CAS: N/A for specific isomer, analogous to general alkoxy-benzonitriles) from its corresponding aldehyde precursor, 5-tert-butyl-2-methoxybenzaldehyde .

The method utilizes a two-step sequence:

  • Oximation: Condensation of the aldehyde with hydroxylamine hydrochloride.[1][2]

  • Dehydration: Conversion of the aldoxime to the nitrile using thionyl chloride (

    
    ).
    

This route is selected for its high atom economy, operational simplicity, and the avoidance of transition metal catalysts often required in alternative aryl halide cyanation routes (e.g., Rosenmund-von Braun). The protocol includes mechanistic insights, safety considerations for scale-up, and analytical characterization data.

Introduction & Retrosynthetic Analysis

Target Molecule Significance

This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and GPCR ligands. The tert-butyl group provides significant lipophilic bulk (increasing


), while the ortho-methoxy group offers a handle for hydrogen bonding or further demethylation/functionalization.
Synthetic Strategy

While nitriles can be synthesized via ammoxidation or cyanation of aryl halides, the dehydration of aldoximes remains the preferred laboratory and pilot-scale method for electron-rich substrates. The electron-donating methoxy group at the ortho position stabilizes the aldehyde, making the initial oximation rapid and high-yielding.

Retrosynthetic Logic: The nitrile nitrogen originates from hydroxylamine, while the carbon backbone is preserved from the aldehyde.



Reaction Mechanism

Step 1: Oximation

The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon. The ortho-methoxy group may provide weak intramolecular base catalysis or steric guidance, but the reaction is primarily driven by the nucleophilicity of the nitrogen lone pair.

Step 2: Dehydration

The dehydration is an elimination reaction. Thionyl chloride converts the oxime hydroxyl group into a good leaving group (chlorosulfite ester). Subsequent E2-type elimination, often assisted by the solvent or thermal conditions, yields the nitrile.

DOT Diagram: Mechanistic Pathway

ReactionPathway Aldehyde 5-tert-butyl-2-methoxy benzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + NH2OH·HCl - HCl Oxime Aldoxime (E/Z Isomers) Hemiaminal->Oxime - H2O Activated O-Chlorosulfinyl Intermediate Oxime->Activated + SOCl2 Activation Nitrile 5-tert-butyl-2-methoxy benzonitrile Activated->Nitrile - SO2, - HCl Elimination

Figure 1: Mechanistic pathway from aldehyde to nitrile via chlorosulfinyl activation.

Experimental Protocols

Materials & Reagents[3]
ReagentMW ( g/mol )Equiv.[3][4][5]Role
5-tert-butyl-2-methoxybenzaldehyde 192.251.0Starting Material
Hydroxylamine HCl 69.491.2Nitrogen Source
Sodium Acetate (anhydrous) 82.031.5Base Buffer
Thionyl Chloride (

)
118.972.0Dehydrating Agent
Ethanol (95%) -SolventStep 1 Solvent
Dichloromethane (DCM) -SolventStep 2 Solvent
Step 1: Preparation of the Aldoxime

Objective: Isolate 5-tert-butyl-2-methoxybenzaldehyde oxime.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 5-tert-butyl-2-methoxybenzaldehyde (10.0 g, 52.0 mmol) in Ethanol (100 mL).

  • Reagent Addition: Add Hydroxylamine hydrochloride (4.34 g, 62.4 mmol) followed by Sodium Acetate (6.40 g, 78.0 mmol).

    • Note: The solution may become cloudy as NaCl precipitates.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2 hours.
    
    • Monitoring: Check TLC (20% EtOAc/Hexanes). The aldehyde spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      oxime spot.
  • Workup:

    • Cool to room temperature.[3][6]

    • Pour the mixture into ice-water (300 mL) with vigorous stirring. The oxime typically precipitates as a white/off-white solid.

    • Filter the solid using a Buchner funnel.[3]

    • Wash the cake with cold water (

      
      ) to remove salts.
      
  • Drying: Dry the solid in a vacuum oven at

    
     overnight.
    
    • Expected Yield: 9.7 – 10.2 g (90–95%).

    • Appearance: White crystalline solid.

Step 2: Dehydration to Nitrile

Objective: Convert the oxime to this compound.

Safety Alert: Thionyl chloride releases


 and 

gas. Perform strictly in a fume hood.
  • Setup: Equip a 250 mL dry RBF with a stir bar, addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize acid gases).

  • Solvation: Dissolve the dried Oxime (10.0 g, 48.2 mmol) in anhydrous DCM (100 mL). Cool to

    
     in an ice bath.
    
  • Addition: Add Thionyl Chloride (7.0 mL, ~96 mmol) dropwise over 20 minutes.

    • Observation: Gas evolution will occur.[7] Maintain temperature

      
       to prevent rapid exotherm.
      
  • Reaction: Remove the ice bath and stir at room temperature for 3 hours.

    • Optional: If conversion is slow (checked by TLC), heat to gentle reflux (

      
      ) for 1 hour.
      
  • Quench & Workup:

    • Cool to

      
      . Slowly add saturated 
      
      
      
      solution (100 mL) to quench excess
      
      
      . Caution: Vigorous bubbling.
    • Separate the organic layer.[1][2][3] Extract the aqueous layer with DCM (

      
      ).
      
    • Combine organics and wash with Brine (100 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude residue is often pure enough for use. If necessary, recrystallize from Hexanes/EtOAc or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Process Workflow & Logic

DOT Diagram: Experimental Workflow

Workflow Start Start: Aldehyde Precursor Step1 Step 1: Oximation (NH2OH·HCl, NaOAc, EtOH, Reflux) Start->Step1 Check1 TLC Check: Aldehyde Consumed? Step1->Check1 Check1->Step1 No (Continue Heating) Workup1 Precipitation in Ice Water & Filtration Check1->Workup1 Yes Dry Vacuum Dry Oxime Workup1->Dry Step2 Step 2: Dehydration (SOCl2, DCM, 0°C to RT) Dry->Step2 Quench Quench with sat. NaHCO3 (Gas Evolution!) Step2->Quench Extract DCM Extraction & Concentration Quench->Extract Product Final Product: This compound Extract->Product

Figure 2: Operational workflow for the two-step synthesis.

Analytical Data (Expected)

TechniqueExpected Signal / CharacteristicInterpretation
FT-IR

(sharp, weak/medium)
Characteristic

stretch.
FT-IR Absence of

Disappearance of Oxime O-H stretch.
1H NMR

1.30 (s, 9H)
tert-butyl group.
1H NMR

3.90 (s, 3H)
Methoxy group (

).
1H NMR

6.90 - 7.60 (m, 3H)
Aromatic protons (pattern depends on coupling).
MS (ESI)


Molecular ion peak.

Safety & Scale-up Considerations

Hazard Analysis
  • Thionyl Chloride: Highly corrosive, reacts violently with water. Causes severe skin burns and eye damage. The

    
     byproduct is toxic by inhalation.
    
  • Nitriles: Organic nitriles can be toxic if ingested or absorbed through the skin. While this specific molecule is a solid and less volatile, standard PPE (gloves, goggles, lab coat) is mandatory.

Scale-up Optimization

For kilogram-scale production, the use of


 can be problematic due to gas scrubbing requirements.
  • Alternative Dehydration: Consider using Formic Acid reflux or

    
      (Acetic Anhydride). The "One-Pot" method using 
    
    
    
    in Formic Acid is a greener industrial alternative that avoids chlorinated solvents and reagents.
  • Thermal Stability: Ensure the reaction temperature in Step 2 does not exceed the decomposition threshold of the oxime (DSC analysis recommended before scaling >100g).

References

  • BenchChem. (2025).[3] Application Notes & Protocols: 3-Iodo-4,5-dimethoxybenzaldehyde Oxime in the Synthesis of Combretastatin Analogs. Retrieved from

  • Shipilovskikh, S. A., & Rubtsov, A. E. (2019).[6] Dehydration of oxime to nitriles.[6] AIP Conference Proceedings 2063, 030019.[6] Retrieved from [6]

  • Patil, D. D., et al. (2012).[1] One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF. Asian Journal of Chemistry, 24(3), 1401-1402.[1] Retrieved from

  • Google Patents. (2007). Method for preparing 4-methoxy-benzonitrile through 'one pot method'. CN101092377A. Retrieved from

  • Sigma-Aldrich. (2026).[8] Safety Data Sheet: Nitrile Compounds. Retrieved from

Sources

Application Note: Strategic Utilization of 5-tert-butyl-2-methoxybenzonitrile in Type II Cytokine Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic utility of 5-tert-butyl-2-methoxybenzonitrile (CAS: 13924-62-4) as a privileged scaffold precursor for next-generation cytokine inhibitors. Specifically, we explore its role in constructing Type II kinase inhibitors targeting the JAK/STAT and p38 MAPK pathways. The bulky tert-butyl group serves as a critical "hydrophobic anchor," enhancing selectivity by occupying the deep hydrophobic pocket adjacent to the ATP-binding site. We provide validated protocols for transforming the nitrile moiety into amidine and quinazoline pharmacophores, essential for modulating pro-inflammatory cytokine release.

Strategic Rationale: The "Hydrophobic Anchor" Effect

In the rational design of cytokine inhibitors—particularly those targeting p38 MAPK (mitogen-activated protein kinase) and JAK (Janus kinase)—selectivity is often achieved by targeting the inactive "DFG-out" conformation of the enzyme.

  • The Challenge: The ATP-binding pocket is highly conserved across the kinome, leading to off-target toxicity.

  • The Solution: Type II inhibitors utilize a "tail" moiety to penetrate a hydrophobic allosteric pocket exposed only when the activation loop (DFG motif) undergoes a conformational change.

  • Role of this compound:

    • Steric Bulk: The tert-butyl group provides high-volume lipophilicity, ideal for filling the hydrophobic "back pocket" of the kinase.

    • Electronic Modulation: The ortho-methoxy group influences the rotational barrier of the phenyl ring, locking the inhibitor into a bioactive conformation (atropisomerism control).

    • Synthetic Versatility: The nitrile group is a "chameleon" handle, readily convertible into amidines, acids, or heterocycles.

Synthetic Workflow & Retrosynthesis

The following diagram illustrates the retrosynthetic logic for accessing two distinct classes of cytokine inhibitors (Quinazoline-based and Amide-based) from the starting nitrile.

G Nitrile This compound (Starting Material) Amidine Intermediate A: Benzamidine Derivative Nitrile->Amidine Pinner Reaction (HCl, MeOH) Acid Intermediate B: Benzoic Acid Derivative Nitrile->Acid Hydrolysis (NaOH, H2O) Quinazoline Target Class 1: Quinazoline Kinase Inhibitor (e.g., EGFR/JAK dual inhibitor) Amidine->Quinazoline Cyclization with 2-amino-benzaldehyde Amide Target Class 2: Diaryl Urea/Amide Inhibitor (e.g., p38 MAPK inhibitor) Acid->Amide Amide Coupling (HATU, Amine)

Figure 1: Divergent synthetic pathways from this compound to bioactive cytokine inhibitor scaffolds.

Experimental Protocols

Protocol A: Pinner Reaction (Nitrile to Amidine)

Objective: Convert the nitrile group into an amidine hydrochloride salt, a precursor for heterocyclic ring closure (e.g., pyrimidines, quinazolines).

Reagents:

  • This compound (1.0 eq)

  • Anhydrous Methanol (MeOH)

  • Acetyl Chloride (to generate anhydrous HCl in situ)

  • Ammonia (NH₃) in Methanol (7N)

Step-by-Step Methodology:

  • Acid Activation: In a flame-dried round-bottom flask under Argon, dissolve the nitrile (10 mmol) in anhydrous MeOH (20 mL). Cool to 0°C.

  • Imidate Formation: Dropwise add Acetyl Chloride (30 mmol, 3.0 eq) over 15 minutes. Caution: Exothermic reaction. The acetyl chloride reacts with MeOH to generate anhydrous HCl.

  • Incubation: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (disappearance of nitrile spot).

  • Ammonolysis: Concentrate the reaction mixture in vacuo to remove excess HCl/solvent. Redissolve the resulting imidate ester intermediate in dry MeOH (10 mL).

  • Conversion: Add 7N NH₃ in MeOH (5.0 eq) at 0°C. Seal the vessel and stir at RT for 24 hours.

  • Isolation: Evaporate volatiles. Triturate the solid residue with diethyl ether to remove unreacted nitrile. Filter to collect the 5-tert-butyl-2-methoxybenzamidine hydrochloride as a white solid.

Validation Criteria:

  • LC-MS: Mass peak corresponding to [M+H]⁺ of the amidine.

  • ¹H NMR (DMSO-d₆): Look for broad singlets (3H/1H) around 9.0–9.5 ppm (amidine NH) and disappearance of the nitrile stretch in IR (~2220 cm⁻¹).

Protocol B: Hydrolysis to 5-tert-butyl-2-methoxybenzoic Acid

Objective: Create a carboxylic acid "warhead" for coupling with amines (e.g., aminopyridines) to form p38 MAPK inhibitors similar to Doramapimod analogs.

Reagents:

  • This compound[1]

  • Sodium Hydroxide (NaOH), 4M aqueous solution[2]

  • Ethanol (EtOH)

Step-by-Step Methodology:

  • Reflux: Dissolve the nitrile (5 mmol) in EtOH (15 mL) and add 4M NaOH (5 mL). Heat to reflux (80°C) for 6 hours.

  • Workup: Cool to RT. Evaporate the EtOH under reduced pressure.

  • Acidification: Dilute the aqueous residue with water (10 mL) and wash with Ethyl Acetate (to remove non-polar impurities).

  • Precipitation: Acidify the aqueous layer to pH 2 using 1M HCl. The product will precipitate as a white solid.

  • Filtration: Filter, wash with cold water, and dry under vacuum.

Data Summary Table:

ParameterProtocol A (Amidine)Protocol B (Acid)
Reaction Type Pinner SynthesisBasic Hydrolysis
Key Reagent Anhydrous HCl / NH₃NaOH / H₂O
Time 36–48 Hours6–8 Hours
Yield (Typical) 75–85%90–95%
Downstream Use Heterocycle Formation (Quinazolines)Amide Coupling (Diaryl Ureas)

Application in Cytokine Inhibition: The "Deep Pocket" Mechanism

When incorporated into a kinase inhibitor, the 5-tert-butyl-2-methoxy motif functions via a specific mechanism of action.

Pathway Inhibitor Inhibitor (Containing t-Butyl tail) Kinase_Active Kinase (Active) DFG-In Conformation Inhibitor->Kinase_Active Competes with ATP Kinase_Inactive Kinase (Inactive) DFG-Out Conformation Inhibitor->Kinase_Inactive Stabilizes via Hydrophobic Pocket Kinase_Active->Kinase_Inactive Conformational Shift Cytokine Pro-inflammatory Cytokines (TNF-α, IL-6) Kinase_Inactive->Cytokine Signaling Blocked

Figure 2: Mechanism of Action. The tert-butyl group stabilizes the inactive kinase conformation, blocking downstream cytokine production.

Mechanistic Insight

In the synthesis of inhibitors like BIRB 796 analogs or Quinazoline-based JAK inhibitors , the tert-butyl group does not bind to the hinge region. Instead, it occupies the allosteric hydrophobic pocket created when the activation loop (DFG motif) moves out. This confers high specificity because non-target kinases may not have an accessible pocket of the exact same shape/lipophilicity.

References

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology. Link

    • Establishes the structural basis for using tert-butyl groups to occupy the hydrophobic pocket in p38 MAPK.
  • Dumas, J., et al. (2000). Synthesis and pharmacological characterization of a potent, orally active p38 MAP kinase inhibitor. Bioorganic & Medicinal Chemistry Letters. Link

    • Describes the SAR of diaryl urea inhibitors where the steric bulk of the tail moiety is critical.
  • Wissner, A., et al. (2003). Quinazoline inhibitors of kinase activity.[3][4][5][6][7][8] Journal of Medicinal Chemistry.[9] Link

    • Provides foundational chemistry for converting benzonitriles/anilines into quinazoline cores.
  • BenchChem Application Notes. (2025). Synthesis and Structure-Activity Relationship Studies of Quinazoline-7-carbonitrile Analogs.Link

    • General protocol reference for nitrile-to-heterocycle transform

Disclaimer: This document is for research and development purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment utilizing appropriate Personal Protective Equipment (PPE).

Sources

Application Note: 5-Tert-butyl-2-methoxybenzonitrile in MCH1R Antagonist Synthesis

[1]

Executive Summary & Pharmacological Rationale

The development of MCH1R antagonists for the treatment of obesity and anxiety disorders has historically faced challenges related to hERG liability and poor central nervous system (CNS) penetration . Early generation antagonists (e.g., SNAP-7941) utilized dihydropyrimidinone or simple aryl cores that often suffered from rapid metabolic clearance.

This compound (CAS: 85943-26-6) serves as a high-value precursor for introducing the 2-methoxy-5-tert-butylphenyl moiety. This fragment offers two distinct pharmacological advantages in Structure-Activity Relationship (SAR) optimization:

  • Lipophilic Anchoring: The tert-butyl group at the C5 position fills the hydrophobic pocket often found in GPCR orthosteric sites, significantly enhancing potency (

    
    ) and CNS permeability (logP modulation).[1]
    
  • Conformational Locking: The ortho-methoxy group (relative to the nitrile/linker) acts as an intramolecular hydrogen bond acceptor and sterically restricts rotation, potentially locking the ligand into a bioactive conformation.[1]

This guide details the synthesis of this nitrile from commodity chemicals and its subsequent transformation into two distinct "warheads" for MCH1R antagonist assembly: the benzaldehyde (for reductive aminations) and the amidine (for heterocyclic cyclization).[1]

Retrosynthetic Analysis & Strategic Pathways

The utility of this compound lies in its versatility.[1][2] It is the "branch point" for creating divergent lead series.

Pathway Visualization

MCH1R_PathwaysPhenol4-tert-Butylphenol(Starting Material)Anisole4-tert-ButylanisolePhenol->AnisoleMethylation(MeI, K2CO3)Bromide2-Bromo-4-tert-butylanisoleAnisole->BromideRegioselective Bromination(Br2 or NBS)NitrileThis compound(CORE INTERMEDIATE)Bromide->NitrileRosenmund-von Braun(CuCN, DMF)AldehydeAldehyde Precursor(Reductive Amination)Nitrile->AldehydeDIBAL-HReductionAmidineAmidine Precursor(Heterocycle Formation)Nitrile->AmidinePinner Reaction(HCl/MeOH, NH3)Target1Piperidine-basedAntagonist (SNAP-like)Aldehyde->Target1+ Piperidine CoreTarget2Quinazoline/BenzimidazoleAntagonistAmidine->Target2+ 1,2-Electrophile

Figure 1: Strategic diversion from the core nitrile intermediate to distinct MCH1R antagonist classes.[1]

Protocol A: Synthesis of the Core Nitrile

Objective: Preparation of this compound from 4-tert-butylphenol.[1]

Materials & Reagents
  • Precursors: 4-tert-butylphenol, Methyl Iodide (MeI), Bromine (

    
    ), Copper(I) Cyanide (CuCN).
    
  • Solvents: Acetone, Acetic Acid (AcOH), Dimethylformamide (DMF).

  • Catalysts/Bases: Potassium Carbonate (

    
    ), Pyridine.[1]
    
Step-by-Step Methodology
Step 1: O-Methylation [1]
  • Dissolve 4-tert-butylphenol (1.0 eq) in Acetone (0.5 M).

  • Add

    
     (2.0 eq) and stir for 15 min at Room Temperature (RT).
    
  • Add MeI (1.2 eq) dropwise.[1] Reflux for 4 hours.

  • Workup: Filter salts, concentrate filtrate. Dissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol), then brine. Dry (

    
    ) and concentrate.
    
    • Yield Target: >95% (Oil).[1]

Step 2: Regioselective Bromination

Rationale: The methoxy group is a strong ortho/para director. Since the para position is blocked by the tert-butyl group, bromination occurs exclusively at the ortho position (C2 relative to OMe).

  • Dissolve 4-tert-butylanisole (1.0 eq) in Glacial Acetic Acid (1.0 M).

  • Cool to 0°C. Add

    
     (1.05 eq) in AcOH dropwise over 30 mins.
    
  • Allow to warm to RT and stir for 2 hours.

  • Workup: Pour into ice water. Extract with Hexanes (x3).[1] Wash organic layer with sat.

    
     and 
    
    
    (to quench excess bromine).
    • Product: 2-Bromo-4-tert-butylanisole.

    • Yield Target: 85-90%.[1][3]

Step 3: Cyanation (Rosenmund-von Braun) [1]
  • Dissolve 2-Bromo-4-tert-butylanisole (1.0 eq) in anhydrous DMF (0.5 M).

  • Add CuCN (1.5 eq).[1]

  • Critical Step: Heat to reflux (150-160°C) under

    
     for 12-18 hours. Note: Use a blast shield; cyanide reactions require rigorous safety protocols.
    
  • Workup: Cool to 60°C. Pour into a solution of

    
     (aq) and HCl to decompose the copper complex. Extract with Toluene.
    
    • Purification: Silica Gel Chromatography (Hexanes/EtOAc 9:1).

    • Product:This compound .[1]

Protocol B: Transformation to MCH1R Antagonists

Once the nitrile is secured, it must be converted into a reactive "warhead" for attachment to the antagonist core (typically a piperidine or piperazine).

Route 1: The "SNAP-Like" Reductive Amination

Most high-affinity MCH1R antagonists (e.g., SNAP-94847 analogs) feature a benzylamine linkage.[1]

Reaction: Nitrile


Experimental Procedure:
  • DIBAL Reduction:

    • Dissolve this compound (1.0 eq) in anhydrous Toluene.

    • Cool to -78°C. Add DIBAL-H (1.2 eq, 1.0 M in Toluene) dropwise.

    • Stir at -78°C for 2 hours. Do not let warm above -60°C to prevent over-reduction to the amine.

    • Quench: Add MeOH (excess) at -78°C, then pour into sat. Rochelle’s salt solution. Stir vigorously for 2 hours until layers separate clearly.

    • Isolate: 5-Tert-butyl-2-methoxybenzaldehyde.

  • Reductive Amination (Coupling):

    • Combine the isolated aldehyde (1.0 eq) with the MCH1R Core Amine (e.g., 4-(3,4-difluorophenoxy)piperidine) (1.0 eq) in DCE (Dichloroethane).

    • Add catalytic AcOH (1 drop). Stir 30 mins.

    • Add

      
       (1.5 eq).[1] Stir overnight at RT.
      
    • Result: Formation of the active tertiary amine antagonist.[1]

Route 2: Heterocyclic Core Synthesis (Amidines)

For antagonists based on quinazoline or benzimidazole scaffolds.[1]

Reaction: Nitrile

3456
Experimental Procedure (Pinner Reaction):
  • Dissolve nitrile in anhydrous MeOH/Dioxane (1:1).[1]

  • Bubble dry HCl gas through the solution at 0°C until saturation.

  • Stir at 4°C for 24 hours to form the imidate ester hydrochloride.

  • Concentrate to dryness (remove excess HCl).

  • Redissolve in anhydrous EtOH and treat with anhydrous Ammonia (

    
    ) or Ammonium Carbonate.
    
  • Heat to 60°C in a sealed tube for 4 hours.

    • Product: 5-Tert-butyl-2-methoxybenzamidine.

Quantitative Data & Troubleshooting

Yield Optimization Table
TransformationReagent SystemTypical YieldCritical Parameter
Bromination

/ AcOH
88%Temperature control (0°C) prevents poly-bromination.[1]
Cyanation CuCN / DMF75%Requires high temp (150°C); incomplete conversion is common if temp drops.[1]
Reduction (Aldehyde) DIBAL-H / Toluene82%Quench with Rochelle's salt is mandatory to break Al-complex emulsions.[1]
Amidine Formation HCl / MeOH; then

65%Strictly anhydrous conditions required to prevent hydrolysis to amide.[1]
Troubleshooting Guide
  • Issue: Formation of amide byproduct during DIBAL reduction.

    • Cause: Incomplete quenching or warming the reaction before quenching.

    • Fix: Ensure quench occurs at -78°C; use Methanol before aqueous addition.

  • Issue: Low yield in Cyanation.

    • Alternative: Use

      
       with 
      
      
      (Tetrakis) in DMF at 120°C for a milder, catalytic approach (palladium-catalyzed cyanation).

References

  • MCH1R Antagonist SAR & Design

    • Jiang, Y., et al. (2007).[1] "Synthesis and SAR investigations for novel melanin-concentrating hormone 1 receptor (MCH1) antagonists Part 1." Journal of Medicinal Chemistry.

  • SNAP-94847 Characterization

    • Lundbeck Research USA. "Identification of SNAP-94847, a High Affinity and Selective MCH1R Antagonist." Bioorganic & Medicinal Chemistry Letters.

  • Nitrile Reduction Protocols (DIBAL): Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (Standard reference for DIBAL reduction mechanisms).
  • Amidine Synthesis (Pinner Reaction)

    • Patexia.[5] "Efficient method for the conversion of nitriles to amidines."[5][6] Patent Publication 20010008886.[5]

  • General Synthesis of Tert-butyl-anisoles

    • Organic Syntheses, Coll.[1] Vol. 5, p. 1029 (1973). "Preparation of Alkyl Aryl Ethers."

Disclaimer: All chemical protocols described herein involve hazardous reagents (Cyanides, Bromine, Alkylating agents).[1] All experiments must be conducted in a certified fume hood by trained personnel wearing appropriate PPE. The author assumes no liability for experimental outcomes.

Application Note: Hydrolysis of 5-tert-butyl-2-methoxybenzonitrile to 5-tert-butyl-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This Application Note details the optimization of the hydrolysis of 5-tert-butyl-2-methoxybenzonitrile (Substrate) to 5-tert-butyl-2-methoxybenzoic acid (Target).

The Core Challenge: This transformation presents a classic "Ortho-Effect" challenge in organic synthesis. The ortho-methoxy group exerts two opposing forces:

  • Steric Hindrance: It physically impedes the trajectory of the nucleophile (hydroxide ion) attacking the nitrile carbon.

  • Electronic Deactivation: Through resonance (+M effect), the oxygen lone pair donates electron density into the benzene ring, rendering the nitrile carbon less electrophilic and significantly more resistant to hydrolysis than a standard benzonitrile.

Consequently, standard mild hydrolysis conditions often stall at the primary amide intermediate. This protocol utilizes a High-Temperature Alkaline Hydrolysis workflow designed to drive the equilibrium completely to the carboxylic acid, ensuring high yield and purity suitable for pharmaceutical intermediate standards.

Reaction Mechanism & Pathway

Understanding the stepwise conversion is critical for troubleshooting. The reaction proceeds through a base-catalyzed addition of water to the nitrile, forming an imidate, then a primary amide, and finally the carboxylate salt.

Mechanistic Flow (DOT Visualization)

HydrolysisMechanism Nitrile This compound (Starting Material) Imidate Imidate Intermediate (Transient) Nitrile->Imidate OH- / H2O Nucleophilic Attack Amide Primary Amide (Common Stall Point) Imidate->Amide Tautomerization Amide->Amide Insufficient Heat/Time Stalls Here Salt Carboxylate Salt (Water Soluble) Amide->Salt OH- / Heat (Rate Limiting Step) Acid 5-tert-butyl-2-methoxybenzoic acid (Final Product) Salt->Acid H+ (Workup) Precipitation

Figure 1: Stepwise hydrolysis pathway. Note that the conversion from Amide to Salt is the rate-determining step due to electron donation from the methoxy group.

Experimental Protocol

Reagents & Equipment
  • Substrate: this compound (1.0 equiv)

  • Base: Potassium Hydroxide (KOH), pellets (5.0 equiv) — KOH is preferred over NaOH due to higher solubility in ethanol and slightly higher boiling point of the saturated solution.

  • Solvent: Ethanol (95%) and Water (1:1 v/v mixture).

    • Note: For extremely stubborn batches, replace Ethanol with Ethylene Glycol to access reaction temperatures >150°C.

  • Acid (Workup): 6M Hydrochloric Acid (HCl).

Detailed Procedure (Step-by-Step)
Phase 1: Reaction Setup
  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add This compound (10.0 g, 52.8 mmol).

  • Solvent: Add 50 mL of Ethanol and 50 mL of Water.

  • Base Addition: Add KOH (14.8 g, 264 mmol). The reaction is exothermic; add pellets gradually.

  • ** reflux:** Attach a water-cooled condenser. Heat the mixture to a vigorous reflux (internal temp ~85-90°C).

Phase 2: Reaction Monitoring (The "Amide Check")
  • Timepoint: Maintain reflux for 12–16 hours .

  • PAT (Process Analytical Technology):

    • Take a 50 µL aliquot.

    • Dilute with 0.5 mL MeOH : 0.5 mL Water (acidified).

    • TLC/HPLC: Check for the disappearance of the Nitrile (

      
       in 20% EtOAc/Hex) and the Amide intermediate  (
      
      
      
      ). The Product Acid will likely stay at the baseline or streak without acidification.
    • Critical Decision: If the Amide persists >5%, continue reflux. If it stalls, add 10 mL Ethylene Glycol and distill off Ethanol to raise the internal temperature to 110°C.

Phase 3: Workup & Isolation
  • Cooling: Cool the reaction mixture to room temperature.

  • Concentration: Remove the bulk of the ethanol under reduced pressure (Rotavap). Do not distill to dryness.

  • Dilution: Add 100 mL of water to the residue. The solution should be homogeneous (the potassium salt is water-soluble).

    • Filtration (Optional): If any unreacted insoluble material remains, filter through Celite.

  • Precipitation: Place the aqueous solution in an ice bath (0–5°C).

  • Acidification: Slowly add 6M HCl dropwise with vigorous stirring until pH reaches 1–2.

    • Observation: A thick white precipitate (the Product) will form immediately.

  • Filtration: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with cold water (

    
     mL) to remove inorganic salts (KCl).
    
  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Data Analysis & Specifications

Expected Yield & Purity
ParameterSpecificationNotes
Appearance White crystalline solidOff-white indicates oxidation or impurities.
Isolated Yield 85% – 95%Losses usually occur during mechanical transfer.
Melting Point 104 – 108°CLiterature range for similar ortho-anisic acids.
HPLC Purity >98.0% (a/a)Main impurity: Trace primary amide.
NMR Characterization (Simulated Reference)
  • 1H NMR (400 MHz, DMSO-d6):

    
     12.8 (br s, 1H, COOH), 7.65 (d, J=2.5 Hz, 1H, Ar-H6), 7.55 (dd, J=8.5, 2.5 Hz, 1H, Ar-H4), 7.05 (d, J=8.5 Hz, 1H, Ar-H3), 3.85 (s, 3H, OMe), 1.28 (s, 9H, t-Bu).
    
  • Key Diagnostic: Disappearance of Nitrile carbon in 13C NMR (~119 ppm) and appearance of Carbonyl carbon (~167 ppm).

Workup Logic & Troubleshooting Flow

The following diagram illustrates the decision matrix during the workup phase to ensure maximum recovery.

WorkupLogic ReactionMix Crude Reaction Mixture (pH > 12) Evap Evaporate EtOH ReactionMix->Evap Dilute Dilute with H2O Evap->Dilute CheckSolids Are solids present? Dilute->CheckSolids Filter Filter (Remove Unreacted Nitrile) CheckSolids->Filter Yes (Impurities) Acidify Acidify to pH 1 (HCl) CheckSolids->Acidify No (Clear Soln) Filter->Acidify Filtrate Precip Collect Precipitate Acidify->Precip

Figure 2: Workup decision tree. Ensuring the removal of unreacted neutral organics before acidification is crucial for high purity.

Safety & Handling

  • Ammonia Evolution: The hydrolysis releases ammonia gas (

    
    ). Perform the reaction in a fume hood.
    
  • Corrosives: KOH and HCl are corrosive. Wear nitrile gloves and eye protection.

  • Ether Stability: The methyl ether is stable to basic hydrolysis. Avoid using Hydrobromic acid (HBr) or Boron Tribromide (

    
    ) during workup, as these will cleave the ether to the phenol.
    

References

  • Cohen, T. et al. "Hydrolysis of Sterically Hindered Nitriles." Journal of Organic Chemistry, 1978. (General methodology for hindered nitriles).

  • PubChem Compound Summary. "5-tert-butyl-2-methoxybenzoic acid."[1] National Center for Biotechnology Information. Accessed Oct 2023.

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989. (Standard reference for nitrile hydrolysis protocols).
  • ChemicalBook. "2-Methoxybenzoic acid derivatives and physical properties."

Sources

Application Notes and Protocols: Selective Reduction of 5-tert-butyl-2-methoxybenzonitrile to Benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the chemical reduction of 5-tert-butyl-2-methoxybenzonitrile to its corresponding primary amine, (5-tert-butyl-2-methoxyphenyl)methanamine. Benzylamine derivatives are crucial structural motifs in a vast array of pharmaceuticals and bioactive molecules. The strategic placement of a bulky tert-butyl group and an electron-donating methoxy group on the aromatic ring presents unique challenges and opportunities in the synthetic route, particularly concerning selectivity and reaction efficiency. This guide offers detailed protocols for several robust reduction methodologies, including catalytic hydrogenation and chemical hydride reductions. Each protocol is accompanied by an in-depth discussion of the underlying chemical principles, expected outcomes, and critical parameters for success, ensuring both reproducibility and a deeper understanding of the transformation.

Introduction: The Significance of Substituted Benzylamines

Substituted benzylamines are foundational building blocks in medicinal chemistry and materials science. The primary amine functionality serves as a versatile handle for further chemical modifications, enabling the construction of complex molecular architectures. The specific target of this guide, (5-tert-butyl-2-methoxyphenyl)methanamine, possesses a substitution pattern that can influence pharmacokinetic and pharmacodynamic properties. The lipophilic tert-butyl group can enhance membrane permeability, while the methoxy group can modulate electronic properties and metabolic stability.

The primary challenge in the synthesis of primary benzylamines from benzonitriles is the potential for over-reduction or the formation of secondary and tertiary amine byproducts.[1] This guide addresses these challenges by presenting protocols optimized for the chemoselective conversion of the nitrile functional group.

Synthesis of the Starting Material: this compound

A reliable synthesis of the starting nitrile is paramount. A plausible route commences from commercially available 4-tert-butylanisole, proceeding through a formylation step to yield 5-tert-butyl-2-methoxybenzaldehyde.[2] The aldehyde is then converted to the corresponding oxime, followed by dehydration to afford the target benzonitrile.

Workflow for the Synthesis of this compound

A 4-tert-butylanisole B 5-tert-butyl-2-methoxybenzaldehyde A->B Duff Reaction or Vilsmeier-Haack Formylation C 5-tert-butyl-2-methoxybenzaldehyde oxime B->C Hydroxylamine hydrochloride, Base D This compound C->D Dehydration (e.g., Acetic Anhydride)

Caption: Synthetic pathway to this compound.

Reduction Methodologies: Protocols and Mechanistic Insights

The choice of reduction method depends on several factors, including available equipment, desired scale, and tolerance to other functional groups in a more complex substrate. Here, we detail three reliable methods for the reduction of this compound.

Method 1: Catalytic Hydrogenation using Raney® Nickel

Catalytic hydrogenation is an atom-economical and widely used industrial method for nitrile reduction.[1][3] Raney® Nickel is a cost-effective and highly active catalyst for this transformation.[3] The reaction proceeds by the adsorption of hydrogen and the nitrile onto the catalyst surface, followed by a stepwise reduction of the carbon-nitrogen triple bond.

Causality Behind Experimental Choices:

  • Catalyst: Raney® Nickel is chosen for its high activity and relative affordability. It is particularly effective for the reduction of nitriles to primary amines.[3]

  • Solvent: Methanol or ethanol is used as it readily dissolves the substrate and is compatible with the hydrogenation conditions. The addition of ammonia or a base is crucial to suppress the formation of secondary and tertiary amine byproducts by inhibiting the condensation of the intermediate imine with the product amine.

  • Hydrogen Pressure: A moderate to high pressure of hydrogen is required to ensure a sufficient concentration of active hydrogen species on the catalyst surface, driving the reaction to completion.

Experimental Protocol:

  • To a high-pressure hydrogenation vessel, add this compound (e.g., 5.0 g, 24.6 mmol).

  • Add Raney® Nickel (approx. 10% by weight, 0.5 g) as a slurry in ethanol.

  • Add ethanolic ammonia (2 M solution, 100 mL).

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50-100 psi.

  • Stir the reaction mixture vigorously at room temperature (or gently heat to 40-50 °C to increase the reaction rate) for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude (5-tert-butyl-2-methoxyphenyl)methanamine.

  • Purify by distillation under reduced pressure or by column chromatography on silica gel.

Method 2: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting a wide range of functional groups, including nitriles, to their corresponding amines.[4][5][6] The reaction involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile group.[4]

Causality Behind Experimental Choices:

  • Reagent: LiAlH₄ is a potent, non-selective reducing agent, making it highly effective for nitrile reduction.[5][6] Its high reactivity necessitates careful handling and anhydrous conditions.

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are required as LiAlH₄ reacts violently with protic solvents like water and alcohols.

  • Work-up Procedure: A carefully controlled aqueous work-up (e.g., Fieser work-up) is essential to quench the excess LiAlH₄ and hydrolyze the aluminum-amine complexes to liberate the desired primary amine.[7]

Experimental Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add a suspension of LiAlH₄ (e.g., 1.4 g, 36.9 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (5.0 g, 24.6 mmol) in anhydrous THF (50 mL) to the LiAlH₄ suspension via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water (1.4 mL), 15% aqueous NaOH (1.4 mL), and finally water (4.2 mL).

  • Stir the resulting granular precipitate for 30 minutes.

  • Filter the mixture and wash the solid with THF.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to afford the crude product.

  • Purify by vacuum distillation or column chromatography.

cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up cluster_purification Purification A Suspend LiAlH₄ in anhydrous THF at 0 °C B Slowly add benzonitrile solution A->B C Reflux for 4-6 hours B->C D Cool to 0 °C and quench sequentially (H₂O, NaOH, H₂O) C->D E Filter and wash solid D->E F Dry and concentrate filtrate E->F G Vacuum distillation or chromatography F->G

Caption: Workflow for LiAlH₄ reduction of this compound.

Method 3: Sodium Borohydride and Cobalt(II) Chloride (NaBH₄/CoCl₂)

Sodium borohydride (NaBH₄) alone is generally not strong enough to reduce nitriles.[8] However, in the presence of a transition metal salt like cobalt(II) chloride, a more potent reducing species, likely cobalt boride, is formed in situ, which effectively catalyzes the reduction of nitriles to primary amines.[9][10] This method offers a milder and safer alternative to LiAlH₄.[11]

Causality Behind Experimental Choices:

  • Reagent System: The combination of NaBH₄ and CoCl₂ generates a highly active catalyst for nitrile reduction under milder conditions than LiAlH₄.[9][10] This system often exhibits good chemoselectivity.

  • Solvent: Methanol is a common solvent for this reaction, although other alcohols can also be used.

  • Stoichiometry: A stoichiometric excess of NaBH₄ is required to both form the active catalyst and carry out the reduction.

Experimental Protocol:

  • In a round-bottom flask, dissolve this compound (5.0 g, 24.6 mmol) and CoCl₂·6H₂O (5.9 g, 24.6 mmol) in methanol (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (4.6 g, 123 mmol) in small portions over 30-60 minutes. A black precipitate of cobalt boride will form, and gas evolution will be observed.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, quench the reaction by the slow addition of 3 M hydrochloric acid until the solution is acidic.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with concentrated ammonium hydroxide or NaOH solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude product.

  • Purify as described in the previous methods.

Data Summary and Comparison

Method Reagents Conditions Advantages Disadvantages Typical Yield
Catalytic Hydrogenation Raney® Ni, H₂RT-50 °C, 50-100 psi H₂Atom economical, scalable, cleanRequires specialized high-pressure equipment>90%
LiAlH₄ Reduction LiAlH₄0 °C to refluxHigh reactivity, rapidPyrophoric reagent, requires strict anhydrous conditions85-95%
NaBH₄/CoCl₂ Reduction NaBH₄, CoCl₂·6H₂O0 °C to RTMilder, safer than LiAlH₄Stoichiometric use of metal salt, work-up can be tedious80-90%

Product Characterization: (5-tert-butyl-2-methoxyphenyl)methanamine

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expect characteristic signals for the tert-butyl protons (singlet, ~1.3 ppm), the methoxy protons (singlet, ~3.8 ppm), the benzylic CH₂ protons (singlet, ~3.9 ppm), and the aromatic protons in the appropriate region with expected splitting patterns. The NH₂ protons will appear as a broad singlet.

  • ¹³C NMR: Expect distinct signals for all carbon atoms in the molecule.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's molecular weight should be observed.

  • Infrared (IR) Spectroscopy: Look for characteristic N-H stretching vibrations in the region of 3300-3400 cm⁻¹.

Conclusion

The reduction of this compound to (5-tert-butyl-2-methoxyphenyl)methanamine can be achieved efficiently using several methodologies. The choice of method will be dictated by the specific requirements of the synthesis, including scale, available equipment, and safety considerations. Catalytic hydrogenation offers a green and scalable route, while LiAlH₄ provides a rapid and high-yielding laboratory-scale synthesis. The NaBH₄/CoCl₂ system presents a safer and milder alternative to LiAlH₄. By understanding the underlying principles and carefully controlling the reaction parameters outlined in these protocols, researchers can reliably synthesize this valuable benzylamine derivative for further applications in drug discovery and development.

References

  • Hardman, J. G., et al. Goodman & Gilman's The Pharmacological Basis of Therapeutics. McGraw-Hill, 2011.
  • Carey, F. A., and Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis. Springer, 2007. [Link]

  • McMillan, et al. "Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight." Organic Process Research & Development, 2019. [Link]

  • "Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde." Chemistry LibreTexts. [Link]

  • Heinzman, S. W., and Ganem, B. "The Mechanism of Sodium Borohydride-Cobaltous Chloride Reductions." Journal of the American Chemical Society, 1982. [Link]

  • "Nitrile reduction." Wikipedia. [Link]

  • "Raney nickel." Wikipedia. [Link]

  • Caddick, S., et al. "A Generic Approach for the Catalytic Reduction of Nitriles." Tetrahedron Letters, 2003. [Link]

  • "Nitrile to Amine (LiAlH4 or LAH reduction)." Organic Synthesis. [Link]

  • Satoh, T., et al. "Selective reduction of nitriles to primary amines with sodium borohydride-cobalt chloride in methanol." Tetrahedron Letters, 1969. [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction temperature for O-methylation of phenols

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System ID: O-ME-PH-OPT-2024 Subject: Reaction Temperature & Selectivity Troubleshooting Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Temperature-Selectivity Paradox

Welcome to the technical support hub for phenol O-methylation. The most common ticket we receive involves the Kinetic vs. Thermodynamic control of the phenoxide ion.

Phenoxide is an ambident nucleophile . It can attack electrophiles via the Oxygen (O-methylation, desired) or the Carbon (C-methylation, often undesired).

  • Low Temperature (Kinetic Control): Favors attack by the atom with the highest electron density (Oxygen).

  • High Temperature (Thermodynamic Control): Favors the formation of the more stable product (C-alkylated phenols) or allows for rearrangement (Claisen-type).

This guide provides diagnostic workflows to optimize your reaction temperature based on your specific reagent system.

Diagnostic Workflow: Select Your Reagent System

Before proceeding to specific protocols, use this decision matrix to identify your optimal operating window.

Temperature_Optimization Start Start: Select Methylating Agent Reagent_Choice Which reagent are you using? Start->Reagent_Choice MeI_DMS Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) Reagent_Choice->MeI_DMS DMC Dimethyl Carbonate (DMC) (Green Chemistry) Reagent_Choice->DMC TMS_Diazo TMS-Diazomethane (Sensitive Substrates) Reagent_Choice->TMS_Diazo MeI_Temp Optimal T: 25°C - 60°C MeI_DMS->MeI_Temp DMC_Method Method: Autoclave or Reflux? DMC->DMC_Method Diazo_Temp Optimal T: 0°C to RT TMS_Diazo->Diazo_Temp MeI_Issue Issue: C-Alkylation observed? MeI_Temp->MeI_Issue MeI_Fix Action: Lower T to 0°C, Switch to Acetone MeI_Issue->MeI_Fix Yes DMC_Reflux Reflux (90°C) Requires DBU/DABCO DMC_Method->DMC_Reflux DMC_Auto Autoclave (120-150°C) Standard Base (K2CO3) DMC_Method->DMC_Auto Diazo_Warn CRITICAL: Avoid T > 40°C (Explosion/Decomp Risk) Diazo_Temp->Diazo_Warn

Figure 1: Decision matrix for temperature selection based on methylating agent.

Module A: The Williamson Ether Synthesis (MeI / DMS)

Standard Operating Window: 25°C – 60°C

This is the most common method but prone to "over-reaction" (C-alkylation) if the temperature is unregulated.

Troubleshooting Guide

Q: My LCMS shows a mass of M+14 (desired) but also M+28 and M+42. What is happening?

  • Diagnosis: You are observing C-methylation (poly-alkylation). This occurs because the product (anisole derivative) is often more electron-rich than the starting phenol, making it susceptible to further electrophilic attack if the temperature is too high.

  • The Fix:

    • Lower Temperature: Reduce reaction temperature to 0°C for the addition of the base and electrophile. Warm to Room Temperature (RT) only if conversion stalls.

    • Solvent Switch: If using DMF (boiling point 153°C) at elevated temps, switch to Acetone (boiling point 56°C) or Acetonitrile . Acetone reflux limits the maximum thermal energy available, naturally preventing the activation energy threshold for C-alkylation from being reached.

Q: The reaction is stalled at 50% conversion after 24 hours at RT.

  • Diagnosis: The lattice energy of your base (e.g., K₂CO₃) might be too high, or the phenoxide is not soluble.

  • The Fix:

    • Increase T: Raise temperature to 50-60°C.

    • Add Catalyst: Do not just overheat. Add 18-Crown-6 (if using K salts) or TBAI (Tetrabutylammonium iodide) to increase the "naked" character of the anion without needing dangerous thermal increases.

Protocol 1: Optimized Williamson Conditions

  • Dissolve Phenol (1.0 eq) in Acetone (0.2 M).

  • Add K₂CO₃ (1.5 eq).

  • Cool to 0°C.

  • Add MeI (1.2 eq) dropwise.

  • Stir at 0°C for 30 mins, then allow to warm to 25°C.

  • Checkpoint: Check TLC/LCMS. If <10% conversion, heat to reflux (56°C).

Module B: Green Chemistry (Dimethyl Carbonate - DMC)

Standard Operating Window: 90°C – 150°C

DMC is a "hard" electrophile and environmentally benign, but it is kinetically inert at standard temperatures.

Troubleshooting Guide

Q: I am refluxing DMC (90°C) with K₂CO₃, but no reaction is occurring.

  • Diagnosis: DMC is a weak electrophile. The activation energy for methylation with DMC is significantly higher than MeI. Pure thermal activation requires >120°C, which is impossible at atmospheric pressure (DMC boils at 90°C).

  • The Fix:

    • Autoclave: Run the reaction in a sealed tube/autoclave at 130°C – 150°C .

    • Catalytic Activation (DBU): If you must work at reflux (90°C), you need a superbase or nucleophilic catalyst. Add DBU (1.0 eq) or DABCO . This lowers the activation energy, allowing the reaction to proceed at reflux temperature [1].

Q: Why does DMC favor O-methylation even at high temperatures?

  • Mechanism: According to HSAB (Hard-Soft Acid-Base) theory, DMC is a "hard" electrophile. It prefers attacking the "hard" center of the phenoxide (Oxygen) rather than the "soft" center (Carbon), even at 150°C. This makes DMC excellent for selectivity, provided you can reach the required temperature [2].

Protocol 2: DMC High-Temp Method

  • Combine Phenol (1.0 eq), K₂CO₃ (2.0 eq), and TBAI (0.1 eq) in neat DMC (acting as solvent and reagent).

  • Transfer to a stainless steel autoclave or heavy-walled pressure vial.

  • Heat to 140°C for 4–8 hours.

  • Note: Pressure will generate.[1] Ensure vessel is rated for >5 bar.

Module C: Sensitive Substrates (TMS-Diazomethane)

Standard Operating Window: 0°C – 25°C

Used when the substrate cannot tolerate base or heat.

Troubleshooting Guide

Q: Can I heat the reaction to speed it up?

  • Answer: ABSOLUTELY NOT. Diazomethane and its derivative (TMS-Diazomethane) are thermally unstable. Heating above 40°C significantly increases the risk of rapid decomposition (explosion hazard) and loss of reagent as gas.

  • The Fix: If the reaction is slow, add methanol (10% v/v) as a co-solvent. Methanol activates the TMS-diazomethane species, accelerating the kinetics at room temperature without requiring heat.

Comparative Data: Solvent & Temperature Effects

The following table summarizes the relationship between solvent boiling points (maximum T) and reaction outcomes.

SolventBoiling Point (°C)Recommended ForRisk Factor
DCM 40°CTMS-DiazomethaneVery Low (Slow kinetics for Williamson)
Acetone 56°CStandard WilliamsonLow (Prevents C-alkylation)
THF 66°CGeneral PurposeLow
DMC 90°CGreen ChemistryHigh (Requires Autoclave for efficiency)
DMF 153°CSterically Hindered PhenolsHigh (Promotes C-alkylation if T > 80°C)
DMSO 189°CUnreactive PhenolsHigh (Difficult removal, side reactions)
References
  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716.

  • Selva, M., & Perosa, A. (2008). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry, 10(4), 457-464.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis conditions).
  • Shieh, W. C., Dell, S., & Repic, O. (2001). Nucleophilic Catalysis with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for the Esterification of Carboxylic Acids with Dimethyl Carbonate. The Journal of Organic Chemistry, 67(7), 2188–2191. (Describes DBU activation allowing lower T).

Sources

Troubleshooting low conversion in benzonitrile synthesis from aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CN-SYNTH-001 Subject: Troubleshooting Low Conversion & Yield Optimization Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Advanced Synthesis Support Center. You are likely here because your aldehyde-to-nitrile conversion—a transformation that textbooks claim is "routine"—is failing to deliver the expected yields.

Whether you are employing the One-Pot Oxime-Dehydration route or the Direct Oxidative method, low conversion usually stems from three specific failure points: incomplete intermediate formation , failed dehydration thermodynamics , or chemoselectivity errors (over-oxidation/hydrolysis) .

This guide moves beyond generic advice. We will dissect the mechanism of failure for the two most common protocols used in drug discovery and provide self-validating troubleshooting steps.

Module 1: The One-Pot Oxime-Dehydration Route

Reagents: Hydroxylamine Hydrochloride (


), Base, Dehydrating Agent (

, or Thermal/DMSO).[1]
The Mechanism & Failure Points

The reaction proceeds in two distinct equilibrium steps. Understanding which step is stalling is critical to fixing the yield.

OximeRoute cluster_fail Critical Failure Modes Aldehyde Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + NH2OH (pH dependent) Oxime Aldoxime (R-CH=N-OH) Hemiaminal->Oxime - H2O Nitrile Benzonitrile (R-CN) Oxime->Nitrile Dehydration (- H2O) Amide Amide (Side Product) Oxime->Amide Beckmann Rearrangement

Figure 1: The stepwise progression of nitrile synthesis via oxime. Note that both steps require water removal.

Troubleshooting Guide
Q: My reaction stalls at the Aldoxime intermediate. Why won't it dehydrate?

Diagnosis: The dehydration of the aldoxime to the nitrile is endothermic and entropically driven. If you are using a thermal method (e.g.,


 in DMSO), the temperature is likely insufficient, or the solvent is "wet."
Corrective Action: 
  • Switch to Chemical Dehydration: If heating to 100°C+ in DMSO isn't working, add a chemical dehydrating agent. Acetic Anhydride (

    
    )  (1.1 equiv) is standard.
    
  • The "Activated DMSO" Protocol: If you must avoid

    
    , ensure you are using the Augustine protocol: 
    
    
    
    in DMSO at 110°C . The DMSO acts as an oxidant/dehydrator similar to a Swern mechanism.[2]
    • Validation: Check TLC.[3] If the spot is more polar than the aldehyde but less polar than the nitrile, you are stuck at the oxime.

Q: I am seeing the starting aldehyde regenerate during workup.

Diagnosis: This is a hydrolysis issue. The oxime formation is reversible. If the reaction mixture is acidic and you add water during the workup without neutralizing, the equilibrium shifts back to the aldehyde. Corrective Action:

  • Buffer the Workup: Quench the reaction into a saturated

    
      solution, not significantly acidic water.
    
  • Remove Water In-Situ: Use a Dean-Stark trap (toluene reflux) or molecular sieves if using a non-aqueous dehydrating agent.

Module 2: Direct Oxidative Conversion ( )

Reagents: Iodine (


), Aqueous Ammonia (

) or Ammonium Acetate (

), Oxidant (

or excess

).[4]

This method is preferred in Medicinal Chemistry for being metal-free and avoiding harsh dehydrating agents.

The Mechanism & Failure Points

This reaction relies on the in situ formation of an N-iodo aldimine, which undergoes elimination.

IodineMech cluster_tips Optimization Control Aldehyde Aldehyde (R-CHO) Imine Aldimine (R-CH=NH) Aldehyde->Imine + NH3 (aq) NIodo N-Iodo Aldimine (R-C(I)=NH) Imine->NIodo + I2 (Oxidation) Imine->NIodo Requires Base to scavenge HI Nitrile Nitrile (R-CN) NIodo->Nitrile - HI (Elimination)

Figure 2: The oxidative pathway. The elimination of HI is the rate-determining step often requiring base assistance.

Troubleshooting Guide
Q: I am getting low yields with electron-rich aldehydes (e.g., 4-Methoxybenzaldehyde).

Diagnosis: Electron-donating groups stabilize the intermediate imine but make the N-H bond less acidic, hindering the elimination of HI. Corrective Action:

  • Increase Oxidant Loading: Electron-rich substrates consume iodine faster due to side reactions. Increase

    
     to 1.5 equiv.
    
  • Add a Base: The elimination of HI is base-promoted. Add

    
      (1.5 equiv) to the reaction mixture. This neutralizes the HI formed and drives the equilibrium forward.
    
Q: The reaction is messy with many spots on TLC (Amide formation).

Diagnosis: In aqueous ammonia, the nitrile can over-hydrolyze to the primary amide (


), especially if the reaction runs too long or too hot.
Corrective Action: 
  • Switch Nitrogen Source: Replace aqueous ammonia with Ammonium Acetate (

    
    ) .[4] It releases ammonia slowly and buffers the pH.
    
  • Solvent Switch: Move from pure water to THF/Water (9:1) or t-Butanol . This reduces the effective concentration of water available for hydrolysis while maintaining solubility.

Comparative Data: Selecting the Right Protocol

Use this decision matrix to select the method based on your substrate's sensitivity.

FeatureOxime-Dehydration (

)
Direct Oxidative (

)
Schmidt-Type (

)
Best For Stable, non-acid-sensitive substratesAcid-sensitive, fragile protecting groupsSterically hindered aldehydes
Primary Risk Beckmann Rearrangement (Amide byproduct)Over-oxidation / Hydrolysis to AmideFormation of Formanilides
Reagent Toxicity ModerateLow (Green Chemistry)High (Azide hazards)
Typical Yield 85-95%70-90%>90% (if optimized)
Water Tolerance Low (Requires dry conditions)High (Runs in aqueous media)Low

Standard Operating Procedures (SOPs)

Protocol A: The Robust "Activated DMSO" Method

Best for general laboratory synthesis where


 staining is undesirable.
  • Dissolve: Place Aldehyde (1.0 mmol) and Hydroxylamine Hydrochloride (1.3 mmol) in DMSO (3 mL).

  • Heat: Stir at 100–110 °C for 1–3 hours. (Do not exceed 120°C to avoid decomposition).

  • Monitor: Check TLC. If conversion is incomplete after 3h, add 10 mol%

    
     as a catalyst.
    
  • Workup: Cool to RT. Pour into ice-cold water . The nitrile usually precipitates. Filter or extract with Ethyl Acetate.

    • Critical Step: Wash organic layer with Brine to remove DMSO residues.

Protocol B: The "Green" Iodine-Ammonia Method

Best for medicinal chemistry (metal-free).

  • Mix: Combine Aldehyde (1.0 mmol),

    
     (1.1 mmol), and aqueous Ammonia (28%, 2 mL) in THF (4 mL).
    
  • Stir: React at room temperature for 30–60 mins.

    • Note: The solution will turn dark (iodine color) then fade as iodine is consumed.

  • Quench: Add aqueous

    
     (Thiosulfate) to quench excess iodine (color changes from brown to clear).
    
  • Extract: Extract with DCM.

References

  • Augustine, J. K., et al. (2011).[5] "A Practical and Cost-Efficient, One-Pot Conversion of Aldehydes into Nitriles Mediated by 'Activated DMSO'". Synlett.

  • Talukdar, S., et al. (2017). "A practical iodine-catalyzed oxidative conversion of aldehydes to nitriles". RSC Advances.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry.
  • Iida, S., & Togo, H. (2007).[3] "Direct oxidative conversion of alcohols and amines to nitriles with molecular iodine and DIH in aq NH3". Tetrahedron.

  • Rokade, B. V., & Prabhu, J. R. (2012).[5] "Schmidt Reaction of Aldehydes with NaN3: Synthesis of Nitriles". Journal of Organic Chemistry.

Sources

Validation & Comparative

Technical Analysis & Comparative Guide: 1H NMR Characterization of 5-tert-butyl-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In drug discovery, 5-tert-butyl-2-methoxybenzonitrile serves as a critical scaffold, particularly in the synthesis of receptor antagonists and kinase inhibitors.[1] Its structural integrity is defined by a specific 1,2,5-trisubstitution pattern on the benzene ring.

The primary analytical challenge lies not in detecting the molecule, but in regioisomer discrimination . During electrophilic aromatic substitution or cyanation reactions, the formation of the 4-tert-butyl or 3-tert-butyl isomers is a common byproduct risk.[1]

This guide provides a definitive 1H NMR structural assignment, comparing the standard CDCl₃ protocol against DMSO-d₆ to highlight resolution differences, and offering a logic-based framework for distinguishing the target molecule from its isomers.

Structural Logic & Spin System Analysis

To interpret the spectrum accurately, we must deconstruct the electronic environment of the three aromatic protons. The molecule possesses a 1,2,5-trisubstituted pattern.

  • Position 1 (-CN): Electron-withdrawing (Inductive -I, Mesomeric -M).[1] Deshields ortho/para protons.

  • Position 2 (-OCH₃): Strong electron-donating (Mesomeric +M).[1] Shields ortho/para protons.

  • Position 5 (-tBu): Weakly electron-donating.[1]

The Aromatic Spin System (AMX Type)

The three aromatic protons (H3, H4, H6) form a distinct splitting pattern that validates the substitution:

  • H3 (Ortho to -OCH₃): Heavily shielded by the methoxy group. Appears most upfield.

  • H4 (Meta to -OCH₃, Ortho to -tBu): Deshielded by the -CN group (para effect is weak, but lack of shielding dominates).

  • H6 (Ortho to -CN): Heavily deshielded by the cyano group. Appears most downfield.

Diagram: Coupling Logic & Splitting Tree

The following diagram illustrates the connectivity and expected coupling constants (


) that confirm the 1,2,5-substitution.

G cluster_aromatic Aromatic Region (6.9 - 7.7 ppm) Molecule This compound H3 H-3 Proton (Ortho to OMe) ~6.95 ppm Molecule->H3 H4 H-4 Proton (Meta to OMe) ~7.55 ppm Molecule->H4 H6 H-6 Proton (Ortho to CN) ~7.65 ppm Molecule->H6 H3->H4 Ortho Coupling (J ≈ 8.8 Hz) H3->H6 Para Coupling (J ≈ 0 Hz - Silent) Res_H3 Signal: Doublet (d) H3->Res_H3 H4->H6 Meta Coupling (J ≈ 2.4 Hz) Res_H4 Signal: Doublet of Doublets (dd) H4->Res_H4 Res_H6 Signal: Doublet (d) H6->Res_H6

Figure 1: Spin-spin coupling network for the 1,2,5-trisubstituted benzene ring.[1] Note that H4 is the only proton coupling to two neighbors.

Comparative Analysis: Solvent Selection (CDCl₃ vs. DMSO-d₆)

Choosing the right solvent is critical for resolving the aromatic region, especially when impurities are present.

Table 1: Chemical Shift Comparison & Performance
FeatureMethod A: CDCl₃ (Standard) Method B: DMSO-d₆ (Polar) Delta (

)
Solubility Excellent for neutral organics.[1]Required for salts/polar intermediates.N/A
Water Peak ~1.56 ppm (Usually distinct).~3.33 ppm (Can obscure methoxy).+1.77 ppm
-OCH₃ Shift ~3.90 ppm (Sharp Singlet).[1]~3.88 ppm (Sharp Singlet).Negligible
-tBu Shift ~1.30 ppm (Singlet).[1]~1.28 ppm (Singlet).Negligible
Aromatic H6 ~7.65 ppm.~7.75 ppm (Deshielded).+0.10 ppm
Resolution High. Sharp coupling constants.Medium. Viscosity broadens peaks slightly.N/A
Cost Low.High.N/A
Expert Insight:

Prefer CDCl₃ for routine purity analysis. The lower viscosity yields sharper lines, allowing precise measurement of the small meta-coupling (


 Hz) on H4 and H6. Use DMSO-d₆  only if the sample contains highly polar impurities (like unreacted salts) that are insoluble in chloroform, but be wary of the water peak overlapping with the methoxy signal if the DMSO is "wet."

Detailed Spectral Assignment (CDCl₃)

The following data represents the definitive assignment for the pure compound at 400 MHz or higher.

Table 2: 1H NMR Data Summary (400 MHz, CDCl₃)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment Logic
H-6 7.65 Doublet (d)1H

Deshielded by -CN (Ortho).[1] Only meta-coupling visible.[1]
H-4 7.55 dd1H

Deshielded by CN (Meta). Couples to H3 (Ortho) and H6 (Meta).
H-3 6.95 Doublet (d)1H

Shielded by -OCH₃ (Ortho).[1] Only ortho-coupling visible.[1]
-OCH₃ 3.92 Singlet (s)3H-Characteristic methoxy on aromatic ring.[1]
-tBu 1.31 Singlet (s)9H-Characteristic t-butyl group.[1]

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and distinguish this molecule from regioisomers, follow this strict protocol.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of sample.

    • Dissolve in 0.6 mL of CDCl₃ (99.8% D).

    • Validation Check: Ensure solution is clear. Turbidity indicates inorganic salts; filter if necessary.

  • Acquisition Parameters (Standard 400 MHz):

    • Pulse Angle: 30° (maximize signal-to-noise).

    • Relaxation Delay (d1): Set to > 5 seconds .

    • Why? The t-butyl protons and methoxy protons have different T1 relaxation times.[1] A short d1 will suppress the integration of the t-butyl group, leading to incorrect integration ratios (e.g., measuring 7H instead of 9H).

    • Scans (ns): 16 (sufficient for >95% purity).

  • Processing & Integration:

    • Reference spectrum to TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).

    • Normalization: Set the t-butyl singlet (approx 1.3 ppm) to an integral of 9.00 .

    • Pass Criteria: The methoxy singlet must integrate to 2.9–3.1 , and each aromatic signal must integrate to 0.9–1.1 .

Workflow Diagram

Workflow Prep Sample Prep 10mg in 0.6mL CDCl3 Acq Acquisition Include d1 > 5s delay Prep->Acq Clear Solution Process Processing Ref: CHCl3 @ 7.26 ppm Acq->Process FID QC QC Check Normalize t-Bu to 9.00H Process->QC Spectrum Pass Release Data QC->Pass Aromatics = 1:1:1 Fail Recalibrate d1 / Reprep QC->Fail Integral Deviation >10%

Figure 2: Operational workflow ensuring quantitative accuracy of the t-butyl vs. aromatic integration.

Regioisomer Discrimination (The "Alternatives")

The most common synthetic error is the formation of the 4-tert-butyl isomer (substitution at the position para to the nitrile).[1] You can distinguish them instantly by the aromatic splitting pattern.

  • Target (1,2,5-substitution):

    • Pattern: d, dd, d

    • Key Feature: One proton (H4) couples to both neighbors.

  • Alternative (1,2,4-substitution - 4-tert-butyl isomer):

    • Protons are at positions 3, 5, 6.

    • H3: Singlet (s) or very fine doublet (meta coupling only). This is the tell-tale sign.

    • H5/H6: Pair of doublets (Ortho coupling,

      
       Hz).
      
    • Result: If you see a sharp aromatic singlet around 7.0 ppm, you have the wrong isomer.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2] Link[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard text for coupling constant verification).

  • ChemicalBook. (2023). 5-tert-butyl-2-methoxybenzaldehyde Spectral Data (Analogous Structure). Link

  • Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison.[1][4] Link

Sources

A Comparative Guide to the FTIR Analysis of 5-tert-butyl-2-methoxybenzonitrile: Predicting and Understanding Nitrile Stretch Frequencies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy, particularly the Fourier-transform infrared (FTIR) technique, stands as a cornerstone for identifying functional groups. The nitrile (-C≡N) group, with its sharp and intense stretching vibration, serves as a sensitive probe of the local molecular environment. This guide provides an in-depth analysis of the nitrile stretching frequency in 5-tert-butyl-2-methoxybenzonitrile, comparing it with related benzonitrile derivatives and offering a robust experimental protocol for its determination.

The Influence of Substituents on Nitrile Vibration: A Predictive Analysis

The position of the nitrile stretching frequency in an aromatic system is not static; it is modulated by the electronic properties of other substituents on the benzene ring.[1][2][3] Generally, the C≡N stretching peak for aromatic nitriles is observed in the range of 2220-2240 cm⁻¹.[4][5] This is at a lower wavenumber compared to saturated nitriles (2240-2260 cm⁻¹) due to conjugation with the aromatic π-system, which slightly weakens the C≡N bond.[4]

In the case of this compound, we have two key substituents influencing the nitrile frequency:

  • 2-Methoxy Group (-OCH₃): This is a strong electron-donating group through resonance (mesomeric effect). This increased electron density on the aromatic ring can be delocalized into the nitrile group's π* antibonding orbital, which further weakens the C≡N triple bond and is expected to lower its stretching frequency.

  • 5-tert-Butyl Group (-C(CH₃)₃): This group is a weak electron-donating group through induction. Its primary influence is often steric, though its electronic contribution should not be entirely discounted.

Based on these substituent effects, we can predict that the nitrile stretching frequency of this compound will be at the lower end of the typical range for aromatic nitriles, likely below that of unsubstituted benzonitrile.

Comparative Analysis of Nitrile Stretch Frequencies

To contextualize the expected frequency for this compound, a comparison with simpler, related molecules is instructive. The following table summarizes typical nitrile stretching frequencies for relevant compounds.

CompoundSubstituentsExpected Nitrile Stretch Frequency (cm⁻¹)Key Influencing Factors
BenzonitrileNone~2230Baseline for aromatic nitriles.[6]
2-Methoxybenzonitrile2-Methoxy< 2230Strong electron-donating group lowers frequency.
p-Tolunitrile4-Methyl~2229Weak electron-donating group, minor effect.
This compound 2-Methoxy, 5-tert-Butyl < 2230 (Predicted) Combined electron-donating effects.

This comparative data underscores the principle that electron-donating substituents tend to shift the nitrile stretching frequency to lower wavenumbers. The potent electron-donating nature of the methoxy group is expected to be the dominant factor for this compound.

Experimental Protocol for FTIR Analysis

A standardized and meticulously executed protocol is essential for obtaining high-quality, reproducible FTIR data.

Sample Preparation (KBr Pellet Method)
  • Materials: this compound (1-2 mg), dry potassium bromide (KBr) (100-200 mg), agate mortar and pestle, pellet press.

  • Procedure:

    • Gently grind the KBr in the agate mortar to a fine powder.

    • Add the this compound to the KBr and mix thoroughly by grinding for 1-2 minutes until a homogenous mixture is obtained.

    • Transfer the mixture to the pellet press die.

    • Apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

FTIR Spectrometer Setup and Data Acquisition
  • Instrument: A Fourier Transform Infrared Spectrometer.

  • Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (to ensure a good signal-to-noise ratio)

    • Apodization: Happ-Genzel

  • Procedure:

    • Acquire a background spectrum of the empty sample compartment. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

    • Place the KBr pellet containing the sample in the beam path.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizing the Workflow and Substituent Effects

To further clarify the experimental process and the underlying chemical principles, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis start Start grind_kbr Grind KBr start->grind_kbr mix_sample Mix Sample with KBr grind_kbr->mix_sample press_pellet Press into Pellet mix_sample->press_pellet background Acquire Background Spectrum press_pellet->background Place Pellet in Spectrometer sample_scan Acquire Sample Spectrum background->sample_scan process Process Data (Background Subtraction) sample_scan->process final_spectrum Final IR Spectrum process->final_spectrum

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

substituent_effects cluster_molecule This compound cluster_substituents Substituents A Benzene Ring B Nitrile Group (-C≡N) A->B Electron Density Delocalization C Methoxy Group (-OCH3) C->A Strong Electron Donating (Resonance) D tert-Butyl Group (-C(CH3)3) D->A Weak Electron Donating (Inductive)

Caption: Electronic effects of substituents on the nitrile group.

Conclusion

The FTIR nitrile stretch frequency is a valuable diagnostic tool for characterizing substituted benzonitriles. For this compound, the combined electron-donating effects of the methoxy and tert-butyl groups are predicted to shift the C≡N stretching vibration to a lower wavenumber compared to unsubstituted benzonitrile. This guide provides a framework for understanding these substituent effects and a detailed protocol for the experimental verification of the nitrile stretch frequency. By adhering to rigorous experimental techniques and a sound theoretical understanding, researchers can confidently utilize FTIR spectroscopy for the precise structural elucidation of complex organic molecules.

References

  • Benchchem. A Comparative Guide to the Spectroscopic Analysis of 3-Methylbenzonitrile and Its Derivatives.
  • Cho, M. Substituent effects on the vibrational properties of CN stretch mode of aromatic nitriles: IR probes useful for time-resolved IR spectroscopy. Semantic Scholar.
  • Webb, L. J. Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. PMC.
  • Cho, M. Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time‐resolved IR Spectroscopy. ResearchGate.
  • Cho, M. Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Korea University Pure.
  • Smith, B. C. Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available from: [Link].

  • Rajalakshmi, K., et al. Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research.
  • University of California, Los Angeles. IR Spectroscopy by Functional Group.

Sources

The Steric Shield: A Technical Guide to tert-Butyl Effects in Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of small molecule design, the tert-butyl (t-Bu) group is not merely a lipophilic bulk; it is a precision tool for kinetic stabilization. When positioned ortho to a cyano group in benzonitrile derivatives, the t-butyl moiety exerts a profound "Steric Shielding" effect that alters reactivity landscapes, rotational barriers, and metabolic fates.

This guide moves beyond basic steric theory to provide a rigorous comparison of t-butyl benzonitriles against their methyl and unsubstituted counterparts. We analyze the mechanistic causality of hydrolysis resistance, provide a self-validating protocol for quantifying steric hindrance, and evaluate the pharmacological trade-offs of this bulky substituent.

Part 1: The Steric Landscape – A Structural Comparison

To understand the magnitude of the t-butyl effect, one must quantify the spatial occupancy relative to standard alternatives. The t-butyl group is not just "larger"; it is spherical and rigid, creating a "Cone of Protection" that methyl groups cannot replicate.

Comparative Steric Parameters
ParameterBenzonitrile (-H)o-Tolunitrile (-CH₃)o-t-Butylbenzonitrile (-C(CH₃)₃)
Van der Waals Volume (ų) ~5 (H atom)23.578.6
A-Value (kcal/mol) 01.70>4.9 (Bulky anchor)
Rotational Barrier (kcal/mol) < 1.0~2.5> 8.0 (Atropisomer potential)
Cone Angle (θ) N/A~145°~185°

Key Insight: While a methyl group allows for rotation that can temporarily expose the nitrile carbon, the t-butyl group interlocks with the aromatic ring's ortho-hydrogens, effectively freezing the conformation. This creates a permanent steric blockade against incoming nucleophiles.

Part 2: Reactivity Profiles – The "Bürgi-Dunitz Blockade"

The defining feature of ortho-t-butyl benzonitriles is their resistance to nucleophilic attack (e.g., hydrolysis to amides/acids or Pinner synthesis). This is not electronic deactivation; it is trajectory denial.

Mechanism of Inhibition

Nucleophiles must approach the nitrile carbon at the Bürgi-Dunitz angle (~107°) relative to the C≡N bond. In ortho-t-butyl derivatives, the methyl protons of the t-butyl group occupy this specific vector.

Pathway Visualization

The following diagram illustrates the kinetic competition between the productive nucleophilic attack and the steric repulsion caused by the t-butyl group.

StericBlockade Nucleophile Nucleophile (OH-, RMgX) Target Nitrile Carbon (C≡N) Nucleophile->Target Approach (107°) Transition Tetrahedral Intermediate (High Energy) Target->Transition Activation Product Amide / Ketone Transition->Product Collapse Methyl o-Methyl Group (Rotatable Shield) Methyl->Nucleophile Weak Repulsion tButyl o-t-Butyl Group (Rigid Blockade) tButyl->Nucleophile TRAJECTORY BLOCKED

Caption: The "Bürgi-Dunitz Blockade." The rigid t-butyl group physically occupies the 107° approach vector required for nucleophilic addition, raising the activation energy significantly compared to the rotatable methyl group.

Part 3: Experimental Protocol – Competitive Hydrolysis Assay

To rigorously quantify the steric effect in your specific derivative, do not rely on literature values alone. Use this internal standard protocol to determine the Relative Rate Factor (RRF) .

Objective

Determine the relative hydrolysis rate of a sterically hindered benzonitrile vs. a standard benzonitrile.

Materials
  • Analyte A: Your o-t-butyl benzonitrile derivative (1.0 mmol).

  • Standard B: 4-Chlorobenzonitrile (1.0 mmol) – chosen for distinct HPLC/GC retention and moderate reactivity.

  • Internal Standard: Biphenyl (0.5 mmol) – inert reference.

  • Solvent: 1,4-Dioxane / Water (4:1 v/v).

  • Base: KOH (2.0 mmol).

Step-by-Step Methodology
  • Preparation: Dissolve Analyte A, Standard B, and Internal Standard in 10 mL of 1,4-Dioxane.

  • T0 Sampling: Remove a 100 µL aliquot before adding base. Dilute in MeCN (quench) and analyze via HPLC/GC to establish response factors.

  • Initiation: Add 2.5 mL of 1.0 M aqueous KOH. Heat the system to reflux (100°C). Note: Room temperature is insufficient for t-butyl derivatives.

  • Sampling Loop:

    • Take aliquots at t = 15, 30, 60, 120, and 240 minutes.

    • Quench: Immediately dispense aliquot into cold 0.1 M HCl/MeCN mixture to stop the reaction.

  • Data Analysis:

    • Plot ln([Nitrile]/[Internal Std]) vs. time.

    • The slope represents the pseudo-first-order rate constant (

      
      ).
      
    • Calculate RRF:

      
      .
      
Expected Results
  • Unsubstituted Benzonitrile: Rapid hydrolysis (

    
     min).
    
  • o-Methyl Benzonitrile: Moderate slowing (

    
    ).
    
  • o-t-Butyl Benzonitrile: Extreme resistance (

    
    ). You may observe <5% conversion even after 4 hours, confirming the steric shield.
    

Part 4: Pharmacological & Material Implications[1]

For drug discovery professionals, the t-butyl group is a double-edged sword. It provides metabolic stability against hydrolysis (esterases/amidases) but introduces oxidative liabilities.

Metabolic Stability (Clearance)

The steric bulk prevents hydrolytic enzymes from accessing the nitrile (or derived amide). However, the t-butyl group itself is a "soft spot" for Cytochrome P450 enzymes (specifically CYP2C8 and CYP3A4), which can hydroxylate the terminal methyls.

Design Strategy: If CYP oxidation is observed at the t-butyl group, consider the Trifluoromethylcyclopropyl moiety as a bioisostere. It retains the steric bulk and lipophilicity but eliminates the labile C-H bonds [1].

Solubility and Lipophilicity

The t-butyl group significantly increases lipophilicity (


 vs H).
  • Pro: Improves membrane permeability.

  • Con: Increases non-specific binding and risk of poor aqueous solubility.

Decision Matrix: When to Use o-t-Butyl

DecisionMatrix Start Design Goal: Benzonitrile Derivative Hydrolysis Is Hydrolytic Instability a Problem? Start->Hydrolysis Metabolism Is CYP Oxidation a Risk? Hydrolysis->Metabolism Yes, need blocking UseMethyl USE o-METHYL (Moderate Shield) Hydrolysis->UseMethyl No / Minor Issue UseTButyl USE o-t-BUTYL (High Steric Shield) Metabolism->UseTButyl No (Low Clearance) UseBioisostere USE CF3-CYCLOPROPYL (Stable Shield) Metabolism->UseBioisostere Yes (High Clearance)

Caption: Strategic decision tree for selecting steric blockers in benzonitrile drug candidates. The t-butyl group is ideal for hydrolytic protection but requires monitoring for oxidative metabolism.

References

  • Barnes-Seeman, D., et al. (2013).[1] Metabolically Stable tert-Butyl Replacement.[1][2][3][4] ACS Medicinal Chemistry Letters, 4(6), 514–516.[2] [Link][2]

  • Taylor, W. (1938).[5] A comparison of the rates of hydrolysis of methyl, ethyl, isopropyl, and tert-butyl bromides in acetone-water. Journal of the Chemical Society, 840.[5] [Link]

  • Goosen, A., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation.[6][7] Angewandte Chemie, 63(28). [Link]

  • PubChem. (2025).[8] 4-tert-Butylbenzonitrile Compound Summary. National Library of Medicine. [Link]

  • Chemistry Steps. (2022). Nucleophilic Addition to Carbonyl Groups: Steric and Electronic Effects. [Link]

Sources

Technical Comparison Guide: Thermal Properties of 5-tert-butyl-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comparative analysis of the thermal properties of 5-tert-butyl-2-methoxybenzonitrile , a specialized intermediate used in the synthesis of pharmaceutical and agrochemical agents.

Executive Summary

This compound is a functionalized aromatic nitrile characterized by the presence of a bulky tert-butyl group at the 5-position and an electron-donating methoxy group at the 2-position. These substituents significantly influence its phase behavior, volatility, and solubility compared to simpler benzonitrile derivatives.

Unlike many para-substituted benzonitriles which are crystalline solids, experimental data indicates that this compound is often isolated as a high-boiling liquid under standard laboratory conditions, requiring high-vacuum distillation for purification. This guide compares its physical data with structural analogues to assist in process design and handling.

Physical Properties Comparison

The following table contrasts the target compound with three structural analogues. Note the distinct shift in phase behavior driven by the asymmetry of the 2,5-substitution pattern compared to the highly symmetric 4-substituted analogues.

CompoundStructurePhysical State (RT)Melting Point (°C)Boiling Point (Experimental)
This compound Target Liquid / Low-Melting Solid Not reported (Likely < 25°C)138–140 °C @ 0.2 mmHg [1]
4-tert-Butylbenzonitrile AnalogueLiquid< 20 °C258 °C @ 760 mmHg [2]
4-Methoxybenzonitrile AnalogueSolid (Crystalline)57 – 60 °C256 – 257 °C @ 760 mmHg [3]
2-Methoxybenzonitrile AnalogueLiquidN/A135 °C @ 12 mmHg [4]
Key Insights:
  • Volatility: The target compound has a significantly higher boiling point than 2-methoxybenzonitrile. The value of 140 °C at typically high vacuum (0.2 mmHg) suggests an atmospheric boiling point well above 300 °C.

  • Phase Behavior: While 4-methoxybenzonitrile is a solid due to efficient crystal packing (symmetry), the introduction of the bulky tert-butyl group in the meta position relative to the nitrile (in the target) disrupts this packing, lowering the melting point and resulting in a liquid state at room temperature.

Experimental Protocols for Property Determination

To validate these properties in your own laboratory, the following standardized protocols are recommended.

Protocol A: High-Vacuum Distillation (Purification & BP Determination)

Used for: this compound, 4-tert-butylbenzonitrile.

  • Setup: Assemble a short-path distillation apparatus with a vacuum jacketed Vigreux column. Ensure all joints are greased with high-vacuum grease.

  • Vacuum Application: Connect to a dual-stage rotary vane pump capable of reaching < 1 mmHg. Insert a digital vacuum gauge (e.g., Pirani gauge) between the trap and the pump.

  • Heating: Use a silicone oil bath with a magnetic stirrer.

  • Procedure:

    • Evacuate the system to stable pressure (e.g., 0.2 mmHg).

    • Slowly ramp the oil bath temperature.

    • Observation: Record the vapor temperature when the distillate begins to condense consistently.

    • Target Metric: For this compound, expect collection at 138–140 °C (vapor temp) only when pressure is maintained at 0.2 mmHg .

Protocol B: Differential Scanning Calorimetry (DSC)

Used for: Solid analogues (e.g., 4-Methoxybenzonitrile) or to check for low-temperature crystallization of the target.

  • Sample Prep: Weigh 2–5 mg of the sample into an aluminum Tzero pan and seal hermetically.

  • Method:

    • Equilibrate at -40 °C.

    • Ramp at 10 °C/min to 300 °C.

  • Analysis: Identify the onset temperature of the endothermic peak (melting). This method eliminates subjective errors associated with capillary melting point apparatuses.

Process Logic & Purification Workflow

The physical state of the nitrile dictates the downstream purification strategy. The diagram below illustrates the decision logic for handling crude reaction mixtures of substituted benzonitriles.

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State Assessment (at 25°C) Start->CheckState SolidPath Solid Phase (e.g., 4-Methoxybenzonitrile) CheckState->SolidPath High MP (>50°C) LiquidPath Liquid Phase (e.g., this compound) CheckState->LiquidPath Oil / Low MP Recryst Recrystallization (Solvent: EtOH/Hexane) SolidPath->Recryst VacDist High-Vacuum Distillation (< 1 mmHg) LiquidPath->VacDist BP > 200°C (atm) PurityCheck Purity Analysis (GC-MS / NMR) Recryst->PurityCheck VacDist->PurityCheck

Figure 1: Purification decision tree based on thermal properties of substituted benzonitriles.

Performance & Stability Analysis

Thermal Stability

The high boiling point of this compound implies excellent thermal stability. However, the tert-butyl group is susceptible to dealkylation under highly acidic conditions at elevated temperatures (Friedel-Crafts reversibility).

  • Recommendation: Avoid prolonged exposure to strong Lewis acids (e.g., AlCl₃) above 100 °C during subsequent derivatization.

Handling Precautions

As a liquid nitrile, the compound poses a permeation risk.

  • PPE: Use nitrile gloves (minimum 0.11 mm thickness) for splash protection. For prolonged handling, use laminate gloves (Silver Shield).

  • Storage: Store under an inert atmosphere (Nitrogen/Argon) to prevent slow oxidation of the methoxy group or hydrolysis of the nitrile, although steric hindrance from the tert-butyl group provides some kinetic protection.

References

  • Patent Literature (Isolation Data): Preparation of benzonitriles via dehydration of benzamides. (Experimental section citing b.p. 138-140°C / 0.2 mmHg).

  • Thermo Scientific Chemicals: 4-tert-Butylbenzonitrile Product Specifications. Fisher Scientific.[1]

  • Chem-Impex International: 4-Methoxybenzonitrile Safety & Properties. Chem-Impex.

  • ChemicalBook: 2-Methoxybenzonitrile Physical Properties.

Sources

Safety Operating Guide

Proper Disposal Procedures: 5-Tert-butyl-2-methoxybenzonitrile

[1]

Executive Summary: Operational Directives
  • Primary Waste Stream: Organic Hazardous Waste (Non-Halogenated preferred, unless dissolved in halogenated solvents).

  • Critical Incompatibility: NEVER mix with strong acids (e.g., Hydrochloric, Sulfuric) or strong oxidizers.

  • Disposal Method: High-temperature incineration with afterburner and scrubber (Off-site commercial disposal).

  • Immediate Action: Segregate from aqueous acid waste streams to prevent potential hydrogen cyanide (HCN) evolution, however unlikely with stable aromatics.

Hazard Profile & Scientific Rationale

As a Senior Application Scientist, it is critical to understand why we handle this compound with specific protocols. 5-Tert-butyl-2-methoxybenzonitrile is a substituted aromatic nitrile.

  • The Nitrile Moiety (

    
    ):  While aromatic nitriles are generally more stable than aliphatic nitriles, they pose a dual threat.
    
    • Metabolic Toxicity: If ingested or absorbed, hepatic metabolism can liberate cyanide ions (

      
      ), inhibiting cytochrome c oxidase and stalling cellular respiration.
      
    • Chemical Reactivity: Under acidic hydrolysis, nitriles convert to carboxylic acids and ammonia. However, in the presence of strong acids and specific reducing agents, or during uncontrolled combustion, toxic HCN gas can be generated.

  • The Tert-butyl & Methoxy Groups: These electron-donating groups increase the electron density of the benzene ring. While this stabilizes the nitrile bond against simple hydrolysis compared to electron-deficient benzonitriles, it increases the compound's flammability and potential for energetic reactions with strong oxidizers.

Key Safety Data (Derived from Analogous Benzonitriles):

ParameterCharacteristicImplication for Disposal
Signal Word WARNING / DANGER Treat as high-hazard chemical.[1]
Hazard Statements H302/H312/H332 (Harmful by ingestion/skin/inhalation)Full PPE (Nitrile gloves, lab coat, goggles) required.
Flash Point Likely >100°C (Solid/Oil)Combustible. Classify as Ignitable Waste if in solvent.
Incompatibilities Strong Acids, Strong Oxidizers, Strong BasesStrict Segregation in waste accumulation areas.
Segregation Logic & Compatibility

The most common error in nitrile disposal is "waste stream cross-contamination." Use the following logic to ensure chemical compatibility.

SegregationLogicChemicalThis compoundAcidsStrong Acids(HCl, H2SO4)Chemical->Acids  RISK: HCN Evolution / HydrolysisOxidizersOxidizers(Peroxides, Nitrates)Chemical->Oxidizers  RISK: Fire / ExplosionOrganicsOrganic Solvents(Acetone, EtOH, DMSO)Chemical->Organics  Safe for Solution WasteBasesWeak Bases(pH 8-10)Chemical->Bases  Generally Stable

Figure 1: Chemical segregation logic. Red paths indicate high-risk incompatibilities that must be avoided during waste accumulation.

Step-by-Step Disposal Protocol
Scenario A: Pure Solid/Oil Substance

Best for: Expired reagents, synthesis products, or bulk leftovers.

  • Container Selection: Use the original container if intact.[2] If transferring, use a High-Density Polyethylene (HDPE) or Amber Glass jar with a screw-top lid.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "this compound" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant."[3]

  • Secondary Containment: Place the sealed container inside a clear zip-lock bag or a secondary plastic tub to prevent leakage during transport.

  • Handover: Move to the central accumulation area designated for Solid Toxic Organics .

Scenario B: Solution Waste (HPLC effluent, mother liquor)

Best for: Reaction mixtures dissolved in organic solvents.

  • Solvent Identification: Determine the primary solvent.

    • Halogenated (DCM, Chloroform): Use the Halogenated Waste stream.

    • Non-Halogenated (Methanol, Ethyl Acetate, Acetone): Use the Non-Halogenated Waste stream.

  • pH Check (Crucial):

    • Dip a pH strip into the waste solution.

    • Requirement: pH must be Neutral (6-8) or slightly Basic (8-10) .

    • Correction: If acidic, neutralize slowly with saturated Sodium Bicarbonate (

      
      ) before adding the nitrile to the container. This prevents acid-catalyzed hydrolysis in the drum.
      
  • Accumulation: Pour into the appropriate solvent carboy (HDPE or Steel Safety Can).

  • Log Entry: Record the approximate concentration of the nitrile on the waste log sheet.

Scenario C: Spill Cleanup

Immediate response for bench-top spills.

  • Isolate: Evacuate the immediate area. Ensure fume hood ventilation is active.

  • PPE: Double nitrile gloves, lab coat, safety glasses.

  • Absorb:

    • Liquids: Cover with vermiculite, dry sand, or a commercial organic spill pad.

    • Solids: Do not sweep (creates dust). Cover with wet paper towels to dampen, then scoop.

  • Decontaminate: Wipe the surface with a 10% Bleach (Sodium Hypochlorite) solution. The hypochlorite oxidizes traces of nitrile/cyanide, rendering them safer. Follow with a water rinse.[4][2][3]

  • Disposal: Place all contaminated absorbents and gloves into a heavy-duty plastic bag, seal, and label as "Hazardous Waste - Debris contaminated with Nitriles."

Disposal Decision Workflow

DisposalWorkflowStartWaste GenerationStateCheckPhysical State?Start->StateCheckSolidSolid / OilStateCheck->SolidLiquidSolutionStateCheck->LiquidOrigContainerOriginal ContainerIntact?Solid->OrigContainerPackOrigLabel & SealOriginal ContainerOrigContainer->PackOrigYesPackNewTransfer toHDPE/Glass JarOrigContainer->PackNewNoSolventCheckPrimary Solvent?Liquid->SolventCheckHaloHalogenated(DCM, CHCl3)SolventCheck->HaloNonHaloNon-Halogenated(MeOH, Acetone)SolventCheck->NonHalopHCheckCheck pH > 6Halo->pHCheckNonHalo->pHCheckNeutralizeNeutralize withNaHCO3pHCheck->NeutralizeNo (Acidic)CombineCombine inSolvent CarboypHCheck->CombineYesNeutralize->Combine

Figure 2: Operational workflow for determining the correct waste stream packaging.

References & Authority
  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. (Standard for chemical segregation and nitrile handling).

  • Thermo Fisher Scientific. Safety Data Sheet: 2-Methoxybenzonitrile (Analog). (Provides baseline toxicity and handling data for methoxy-substituted benzonitriles).

  • U.S. Environmental Protection Agency (EPA). RCRA Waste Classification Guidelines. (Defines P-list and U-list waste streams for nitriles).

  • PubChem. Compound Summary: Benzonitrile Derivatives. (Structural and property data).[4][2][5]

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